2,4-Dichloropyrimidine-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIFMWYYHCREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549399 | |
| Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-52-3 | |
| Record name | 2,4-Dichloropyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 2,4-Dichloropyrimidine-5-carbonyl chloride for Advanced Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-Dichloropyrimidine-5-carbonyl chloride (CAS No. 2972-52-3) has emerged as a particularly versatile and powerful reagent. Its trifunctional nature, featuring two differentially reactive chlorine substituents and a highly reactive carbonyl chloride, provides medicinal chemists with a strategic tool for the efficient construction of complex molecular architectures. This guide offers an in-depth exploration of this key synthetic intermediate, from its synthesis and reactivity to its application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties & Structural Elucidation
This compound is a reactive compound that serves as a cornerstone in the synthesis of a wide range of biologically active molecules. A comprehensive understanding of its fundamental properties is essential for its effective utilization.
| Property | Value | Source |
| CAS Number | 2972-52-3 | CymitQuimica |
| Molecular Formula | C₅HCl₃N₂O | CymitQuimica |
| Molecular Weight | 211.43 g/mol | CymitQuimica |
| Appearance | Brown-yellow, viscous liquid | [1] |
| Boiling Point | 130 °C at 1 mmHg | [1] |
| Refractive Index | n²⁰/D 1.5932 | [1] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: A single sharp singlet is expected in the downfield region (δ 8.5-9.5 ppm) corresponding to the proton at the C6 position of the pyrimidine ring.
-
¹³C NMR: Five distinct signals are anticipated. The carbonyl carbon should appear significantly downfield (δ 160-170 ppm). The carbons bearing chlorine atoms (C2 and C4) would be in the range of δ 150-165 ppm, while the carbon at C5 would be found around δ 130-140 ppm. The C6 carbon is expected to be the most upfield of the aromatic carbons (δ 120-130 ppm).
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl chloride C=O stretch would be prominent around 1750-1800 cm⁻¹. Other characteristic peaks would include C-Cl stretching vibrations and aromatic C=C and C=N stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Synthesis of this compound: A High-Yield Protocol
The efficient synthesis of this compound is paramount for its widespread application. A robust and high-yielding method starting from the readily available uracil-5-carboxylic acid has been developed and patented.[1] This process involves a one-pot reaction that simultaneously chlorinates the pyrimidine ring and converts the carboxylic acid to a carbonyl chloride.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol:
-
Reagents:
-
Uracil-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, suspend uracil-5-carboxylic acid (62.4 g) in phosphorus oxychloride (100 g).[1]
-
To this suspension, add phosphorus pentachloride (276 g).[1]
-
Heat the mixture to reflux (approximately 114 °C) and maintain reflux for 4 hours.[1]
-
After the reaction is complete, distill off the phosphorus oxychloride under reduced pressure.
-
The remaining residue is the crude this compound (approximately 84 g), which is a brown-yellow, viscous liquid.[1] The product is reported to be 96-98% pure and can often be used in subsequent steps without further purification.[1]
-
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both a solvent and a chlorinating agent. Its high boiling point allows for the reaction to be conducted at an elevated temperature, ensuring a reasonable reaction rate.
-
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that is crucial for the conversion of the hydroxyl groups of the uracil ring to chlorides and the carboxylic acid to the carbonyl chloride. The combination of POCl₃ and PCl₅ ensures complete and efficient chlorination.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the chlorination reactions to proceed to completion within a practical timeframe.
The Reactivity Landscape: A Guide to Regioselective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three electrophilic sites: the C2-Cl, C4-Cl, and the carbonyl chloride. Understanding and controlling the regioselectivity of nucleophilic substitution is key to its successful application in complex molecule synthesis.
General Reactivity Hierarchy:
The generally accepted order of reactivity towards nucleophiles is:
Carbonyl chloride > C4-Cl > C2-Cl
This hierarchy is a consequence of the electronic properties of the pyrimidine ring. The nitrogen atoms are electron-withdrawing, making the attached carbons more electrophilic. The C4 position is generally more activated towards nucleophilic aromatic substitution (SₙAr) than the C2 position.
Figure 2: Reactivity hierarchy of electrophilic sites.
3.1. Reactions at the Carbonyl Chloride:
The carbonyl chloride is the most electrophilic site and will readily react with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and can be carried out under mild conditions.
-
Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct affords the corresponding amides in high yield.
-
Ester Formation: Treatment with an alcohol, often in the presence of a base like pyridine, leads to the formation of the corresponding ester.
3.2. Regioselective Substitution at the Pyrimidine Ring:
Following the reaction at the carbonyl chloride, the two chlorine atoms on the pyrimidine ring can be sequentially displaced by various nucleophiles.
-
Preferential C4-Substitution: In most cases, nucleophilic aromatic substitution (SₙAr) occurs preferentially at the C4 position.[2] This selectivity is attributed to the greater electron deficiency at C4 compared to C2. The presence of an electron-withdrawing group at the 5-position, such as the newly formed amide or ester, further activates the C4 position for nucleophilic attack.[2]
-
Achieving C2-Selectivity: While C4-substitution is the general rule, selective reaction at the C2 position can be achieved under specific conditions. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 substitution.[2] This change in regioselectivity is a valuable tool for accessing a wider range of pyrimidine derivatives.
Experimental Protocol: Regioselective Amination at C4
-
Amide Formation: Dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) followed by a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the crude 2,4-dichloro-5-(aminocarbonyl)pyrimidine.
-
C4-Amination: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol, isopropanol).
-
Add the second amine (1.1-1.5 equivalents) and heat the reaction mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction, and the desired C4-aminated product will often precipitate and can be collected by filtration.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 2,4-disubstituted pyrimidine motif is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] The ability to selectively introduce different substituents at the C2 and C4 positions of the pyrimidine ring allows for the fine-tuning of the molecule's affinity and selectivity for the target kinase.
This compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The carbonyl chloride at the 5-position can be used to introduce a variety of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Figure 3: General workflow for the synthesis of a kinase inhibitor library.
This systematic approach allows for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in the drug discovery process.
Safety, Handling, and Storage
-
Hazards:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[7]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from moisture.[7]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. Its well-defined synthesis and the predictable, yet controllable, regioselectivity of its functionalization make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the rational design of novel therapeutics.
References
- US Patent 3561005A, Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
G. W. Rewcastle, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(26), 5983-5986. Available from: [Link]
-
T. J. G. G. J. M. van den Heuvel, et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 85(17), 11486-11493. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
- S. Venkat Rao, et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. International Journal of Pharmaceutical Sciences and Research.
-
MDPI. Special Issue “Novel Chemical Tools for Targeted Cancer Therapy”. Available from: [Link]
-
MDPI. Encapsulation for Cancer Therapy. Available from: [Link]
-
Cole-Parmer. 2,4-Dichloropyrimidine, 97% Material Safety Data Sheet. Available from: [Link]
Sources
- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
2,4-Dichloropyrimidine-5-carbonyl chloride electrophilicity
Title: The Electrophilic Hierarchy of 2,4-Dichloropyrimidine-5-Carbonyl Chloride: A Precision Functionalization Guide
Executive Summary: The "Linchpin" Scaffold
This compound (DCPCC) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor and antiviral discovery.[1][2] Its structural utility lies in its trifunctional electrophilicity : it possesses three distinct sites for nucleophilic attack, each with a specific activation energy threshold.[1][2]
The core challenge for the researcher is not reactivity, but selectivity .[2] Uncontrolled reaction conditions lead to "polymerized" mixtures of regioisomers.[1][2] This guide deconstructs the electronic landscape of DCPCC, providing a validated roadmap to sequentially functionalize the C5-carbonyl, C4-chloro, and C2-chloro sites with high fidelity.
Electronic Structure & Electrophilic Landscape
To control DCPCC, one must understand the electronic vectors at play.[1][2] The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atoms.[2]
-
C5-Carbonyl Chloride (Acyl Center): The carbonyl group is the "hardest" and most reactive electrophile.[1][2] It withdraws electron density from the ring via resonance, further activating the C2 and C4 positions.[2]
-
C4-Chloro (Para-like): Located para to N1 and ortho to N3.[1][2] The C5-carbonyl group exerts a strong mesomeric withdrawal effect on C4, making it highly susceptible to SNAr.[2]
-
C2-Chloro (Ortho-like): Located between two nitrogens.[1][2] While electronically activated, it is sterically more shielded than C4 and lacks the direct conjugation benefit from the C5-carbonyl that C4 enjoys.[2]
The Reactivity Hierarchy:
Visualization: The Electrophilic Vector Map
Figure 1: The sequential activation hierarchy of DCPCC. Reaction conditions must be tuned to isolate these distinct electrophilic events.
Regioselectivity & Experimental Protocols
Phase 1: Selective C5-Acylation (Preserving the Ring)
The goal is to convert the acid chloride to an amide or ester without displacing the ring chlorines.[2]
-
The Trap: Using excess nucleophile or high temperature will trigger SNAr at C4.[2]
Protocol 1: Synthesis of 2,4-Dichloro-N-substituted-pyrimidine-5-carboxamide
| Parameter | Condition | Rationale |
| Solvent | DCM or anhydrous THF | Aprotic, non-nucleophilic.[1][2] |
| Temperature | -78°C to -20°C | Kinetic control to prevent C4 attack.[1][2] |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic base scavenges HCl.[1][2] Avoid Pyridine (can catalyze SNAr).[1][2] |
| Stoichiometry | 1.0 eq Amine : 1.0 eq DCPCC | Excess amine attacks C4.[1][2] |
Step-by-Step:
-
Dissolve DCPCC (1.0 eq) in anhydrous DCM (0.2 M) under N2. Cool to -78°C.[1][2]
-
Mix the amine (0.95 eq) and DIPEA (1.1 eq) in DCM. Note: Using slight deficiency of amine ensures no excess nucleophile exists to attack the ring.[2]
-
Add the amine solution dropwise over 30 minutes.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Validation: Quench with water. Check LCMS. The mass should correspond to Product + Cl2 pattern.[2] If you see Product - HCl + Amine (double addition), the temperature was too high.[1][2]
Phase 2: Regioselective C4-Displacement (SNAr)
Once the C5 position is secured (or if reacting the raw scaffold), the C4-chloride is the next target.[2]
-
Selectivity Factor: The C4 position is more electron-deficient than C2 due to the para relationship with N1 and the electron-withdrawing C5-substituent.[2]
Protocol 2: C4-Selective Amination
-
Substrate: The amide from Protocol 1 (or DCPCC if doing "one-pot").
-
Base: TEA or K2CO3.
-
Temperature: 0°C to Room Temperature.
-
Observation: Reaction usually completes within 1-4 hours at RT.[1][2][3]
-
Advanced Insight: If using a tertiary amine nucleophile, selectivity may invert to C2 via an anomalous dealkylation mechanism [1].[1][2] For standard primary/secondary amines, C4 is dominant [2].[1][2]
Phase 3: C2-Displacement (The Final Functionalization)
The C2-chloride is "deactivated" relative to C4 but remains reactive compared to chlorobenzenes.[2]
-
Conditions: Requires heat (60–100°C) or microwave irradiation.[1][2]
-
Catalysis: Palladium catalysis (Buchwald-Hartwig) or acid catalysis can facilitate difficult displacements here.[1][2]
Synthesis Workflow Decision Tree
This diagram illustrates the logical flow for synthesizing complex heterocycles from DCPCC.
Figure 2: Logical workflow for sequential functionalization. Note that skipping C5 functionalization usually leads to C4 attack.[2]
Troubleshooting & Stability (The "Self-Validating" System)
The most common failure mode with DCPCC is hydrolysis .[2] The C5-acid chloride is extremely moisture-sensitive.[1][2]
The "Hydrolysis Check" Protocol: Before committing expensive amines to the reaction, perform this validation:
-
Quench into MeOH.
Handling Rules:
-
Store under Argon at -20°C.
-
Re-distill SOCl2 if synthesizing in-house to remove HCl traces.[1][2]
-
Avoid DMSO as solvent for the Acid Chloride step (exothermic decomposition risk).[1][2]
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015).[1][2][4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.[1][2][4] Link[1][2]
-
WuXi Biology.[1][2] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Link
-
Organic Syntheses. (1951).[1][2] 2-Chloropyrimidine Synthesis Protocols. Organic Syntheses, Coll.[1][2] Vol. 4, p.336. Link[1][2]
-
Sigma-Aldrich.[1][2][5] (n.d.). This compound Product Sheet. Link[1][2][5]
Sources
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. japsonline.com [japsonline.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Mechanism & Synthesis of 2,4-Dichloropyrimidine-5-carbonyl Chloride
Executive Summary
2,4-Dichloropyrimidine-5-carbonyl chloride (CAS 2972-52-3) is a high-value heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients, particularly tyrosine kinase inhibitors and purine analogs. Its structural duality—possessing highly reactive electrophilic sites at the C2 and C4 positions (via chloride displacement) and the C5 acyl chloride—makes it a versatile "linchpin" molecule.
This guide provides a deep technical analysis of its synthesis, focusing on the deoxychlorination of 5-carboxyuracil (2,4-dihydroxypyrimidine-5-carboxylic acid). We prioritize the Vilsmeier-Haack-type mechanism using Phosphorus Oxychloride (
Retrosynthetic Strategy & Route Selection
To synthesize this compound efficiently, we must simultaneously functionalize three oxygenated sites on the pyrimidine core.
The Strategic Route: Deoxychlorination
The most robust pathway proceeds from 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as 5-carboxyuracil). This starting material is non-toxic, stable, and commercially available.
Reaction Matrix:
-
Reagent:
(Solvent/Reagent) + (Chlorinating agent). -
Catalyst: DMF (Critical for activation energy reduction).
-
Byproducts:
(gas), (recyclable), Phosphoric acid derivatives (upon quench).
Why this route?
Direct chlorination of the ring and the carboxylic acid in a "one-pot" system avoids the isolation of unstable intermediates. The use of
Mechanistic Deep Dive
The transformation involves two distinct mechanistic pathways occurring in tandem: Acyl Chloride Formation and Aromatic Deoxychlorination .
Pathway A: Carboxylic Acid Activation
The conversion of the C5-carboxylic acid to the acyl chloride is kinetically the fastest step.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic phosphorus of
. -
Elimination: A chloride ion is expelled, forming an activated chlorophosphonium intermediate.
-
Substitution: The chloride ion attacks the carbonyl carbon, collapsing the intermediate to release
and , yielding the acyl chloride .
Pathway B: Vilsmeier-Haack Ring Chlorination (C2 & C4)
This is the rate-limiting sequence. The pyrimidine ring exists predominantly in the lactam (keto) tautomer. To chlorinate it, we must activate the carbonyl oxygens.[1]
-
Catalytic Activation (The DMF Role): DMF reacts with
/ to form the Vilsmeier Reagent (Chloroiminium ion), a "super-electrophile." -
O-Sulfonylation/Phosphorylation: The lactam oxygens at C2 and C4 attack the Vilsmeier reagent (or
directly in non-catalyzed routes), converting the carbonyl oxygen into a potent leaving group (O-phosphonium species). -
Regioselective Substitution: Chloride ions (generated in situ) attack the C2 and C4 positions.
-
Note: The C4 position is generally more reactive due to the electron-withdrawing effect of the adjacent C5-carbonyl group.
-
-
Aromatization: The expulsion of the leaving group restores the aromaticity of the pyrimidine ring, providing the thermodynamic driving force for the reaction.
Mechanistic Visualization
Figure 1: Sequential mechanistic flow from 5-carboxyuracil to the target dichloropyrimidine.
Experimental Protocol
Safety Warning: This protocol generates significant volumes of
Materials & Stoichiometry
| Component | Role | Eq. | Notes |
| 5-Carboxyuracil | Substrate | 1.0 | Dry thoroughly before use. |
| Solvent/Reagent | 5.0 - 8.0 | Excess required for solubility. | |
| Reagent | 2.5 | Stoichiometric excess for 3 sites. | |
| DMF | Catalyst | 0.1 - 0.2 | Essential for rate acceleration. |
Step-by-Step Methodology
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Charging: Add 5-Carboxyuracil (1.0 eq) and
(2.5 eq) to the flask. The solids may not mix well initially. -
Solvent Addition: Add
(5.0 eq) to the flask. -
Catalyst Injection: Add DMF (0.1 eq) dropwise. Caution: Exothermic reaction and immediate gas evolution (
). -
Reaction:
-
Heat the mixture slowly to reflux (approx. 105-110°C) .
-
Maintain reflux for 4–6 hours . The suspension should become a clear, yellow-to-brown solution, indicating consumption of the starting material.
-
IPC (In-Process Control): Monitor by TLC or LC-MS (aliquot quenched in MeOH to form methyl ester) to ensure disappearance of uracil species.
-
-
Workup (Distillation):
-
Cool the reaction mixture to 60°C.
-
Install a vacuum distillation setup.
-
Remove excess
under reduced pressure (keep bath <80°C to prevent degradation).
-
-
Isolation:
-
The residue is the crude acid chloride.
-
Purification: Perform fractional vacuum distillation. The product boils at ~130°C at 12 mmHg .[2]
-
Collect the fraction as a semi-solid or viscous oil that crystallizes upon cooling.
-
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture Content | < 0.1% | High moisture hydrolyzes |
| Reflux Temp | 105–115°C | Too Low: Incomplete chlorination (monochloro impurities). Too High: Decomposition/Tarry residues. |
| DMF Stoichiometry | 0.1–0.2 eq | Excess: Can lead to difficult purification and stable Vilsmeier adducts that reduce yield. |
| Quenching | N/A (Distillation) | Do NOT quench this specific intermediate with water if isolating the acid chloride. Quench only if converting immediately to ester/amide. |
Common Impurities
-
Monochloropyrimidines: Result from incomplete reaction time or insufficient
. -
Phosphorus adducts: Result from poor vacuum stripping of
.
References
- US Patent 3561005A. Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.
-
PubChem . 2,4-Dichloro-5-pyrimidinecarbonyl chloride (Compound). National Library of Medicine. Available at: [Link]
- M. B. Smith. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
Sources
Technical Guide: Biological Activity & Synthetic Utility of 2,4-Dichloropyrimidine-5-carbonyl Chloride Derivatives
The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry and biological applications of 2,4-Dichloropyrimidine-5-carbonyl chloride (and its direct derivatives).
Executive Summary
This compound is a high-value electrophilic scaffold in medicinal chemistry. It serves as a linchpin intermediate for generating 2,4-diaminopyrimidine-5-carboxamides , a privileged structural motif in kinase inhibitor discovery. Its unique tri-electrophilic nature (C2-Cl, C4-Cl, C5-COCl) allows for sequential, regioselective functionalization, enabling the rapid generation of diverse libraries with potent anticancer, antimicrobial, and antiviral activities.
Part 1: Chemical Foundation & Reactivity Profile
To exploit this scaffold effectively, one must understand the hierarchy of reactivity. The molecule possesses three distinct electrophilic sites, each responding to nucleophilic attack under specific conditions.
The Tri-Electrophilic Hierarchy
The reactivity order is governed by electronic effects and leaving group ability:
-
C5-Carbonyl Chloride (Acylation): The most reactive site. Reacts rapidly with amines or alcohols at low temperatures (0°C) to form amides or esters without disturbing the chloride leaving groups on the ring.
-
C4-Chloride (SNAr): The pyrimidine ring is electron-deficient. The C4 position is para-like to the electron-withdrawing carbonyl group at C5, making it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2 position.
-
C2-Chloride (SNAr): The least reactive site. Displacement usually requires higher temperatures or stronger nucleophiles, typically performed as the final step in library synthesis.
Expert Insight: Reversing Regioselectivity
While C4 is classically the preferred site for the first SNAr, recent mechanistic studies indicate that tertiary amine nucleophiles can exhibit anomalous C2-selectivity via an in situ N-dealkylation mechanism. This offers a strategic alternative for accessing difficult substitution patterns.
Figure 1: Sequential functionalization strategy based on electrophilic reactivity gradients.
Part 2: Therapeutic Applications
The derivatives of this scaffold, particularly 2,4-diaminopyrimidine-5-carboxamides , are bioactive pharmacophores.
Oncology: Kinase Inhibition
This is the primary application of the scaffold. The pyrimidine ring acts as a hinge binder , mimicking the adenine ring of ATP in the kinase active site.[1]
-
Mechanism: The N1 and C2-NH motifs form hydrogen bonds with the kinase hinge region. The C5-carboxamide group extends into the solvent-exposed region or the "gatekeeper" pocket, providing selectivity.
-
Target Classes:
-
FAK (Focal Adhesion Kinase): Derivatives containing N-substituted benzamides at the C4 position have shown IC50 values as low as 47 nM . These compounds arrest cells in the S/G2 phase and inhibit migration in lung cancer lines (H1975).[2]
-
PKC-theta (Protein Kinase C-theta): 2,4-diamino-5-cyanopyrimidines (isosteres of the carboxamide) are potent inhibitors used to prevent transplant rejection and treat T-cell mediated diseases.[3]
-
c-Met & VEGFR-2: C5-carbonitrile and carboxamide derivatives act as dual inhibitors, disrupting angiogenesis and tumor proliferation.
-
Antimicrobial & Antiviral Activity[4][5]
-
Antibacterial: N-substituted-2,4-dichloropyrimidine-5-carboxamides have demonstrated MIC values in the range of 32–64 µg/mL against MRSA (S. aureus) and E. coli. The mechanism often involves disruption of folate biosynthesis (DHFR inhibition).
-
Antifungal: Thioureide derivatives linked to the C5 position show broad-spectrum activity against Candida albicans.[4]
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyrimidine-5-Carboxamides (Step 1)
Target: Selective functionalization of the acid chloride without displacing ring chlorides.
Reagents: this compound (1.0 eq), Amine (R-NH2, 1.0 eq), DIPEA (1.2 eq), Anhydrous DCM. Procedure:
-
Dissolve this compound in anhydrous DCM under N2 atmosphere. Cool to 0°C .
-
Add DIPEA followed by the dropwise addition of the amine (dissolved in DCM). Critical: Maintain temperature < 5°C to prevent SNAr side reactions at C4.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with 0.1N HCl (cold), then brine. Dry over Na2SO4.
-
Validation: Check TLC. The product should be a single spot. 1H NMR should show the amide proton and retention of the pyrimidine proton (singlet ~8.5-9.0 ppm).
Protocol B: Regioselective C4-Amination (Step 2)
Target: Introduction of the primary pharmacophore.
Reagents: Intermediate from Protocol A (1.0 eq), Aniline/Amine (1.0 eq), TEA (2.0 eq), Ethanol or Isopropanol. Procedure:
-
Suspend the carboxamide intermediate in alcohol.
-
Add the amine and base.[5]
-
Stir at Room Temperature for 4–12 hours. (Heating to 50°C may be required for sterically hindered amines).
-
Observation: The product often precipitates out of the alcohol solution.
-
Purification: Filtration and washing with cold ethanol is usually sufficient.
Part 4: Structure-Activity Relationship (SAR) Visualization
The following diagram summarizes the SAR trends for kinase inhibition based on current literature.
Figure 2: SAR logic for optimizing kinase inhibitors derived from the scaffold.
References
-
Regioselective Control of SNAr Amination: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025).[6] ResearchGate. Link
-
FAK Inhibitor Discovery: Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors. (2021).[7][8] NIH/Molecules. Link
-
PKC-theta Inhibitors: Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors.[3] (2019).[3][9][10] PubMed.[9] Link
-
Antimicrobial Activity: Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (2017). NIScPR. Link
-
Scaffold Synthesis Patent: Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (US3561005A). Google Patents. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
2,4-Dichloropyrimidine-5-carbonyl chloride safety and handling
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloropyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Tool
This compound is a highly reactive trifunctional molecule, making it a valuable, yet hazardous, building block in synthetic organic chemistry. Its utility lies in the differential reactivity of its three electrophilic centers: the two chlorine atoms on the pyrimidine ring and the highly reactive acyl chloride. This structure allows for sequential, site-selective reactions, which is why it is frequently employed in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other pharmaceutical agents.[1] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and well-understood safety protocol. The acyl chloride group, in particular, dictates the primary handling concerns due to its violent reaction with nucleophiles, most notably water. This guide provides a comprehensive framework for its safe handling, grounded in the principles of chemical causality and risk mitigation.
Section 1: Hazard Identification and Analysis
A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The primary hazards stem from its corrosive nature, a direct consequence of the acyl chloride functional group's reactivity.
Physicochemical Properties
Understanding the compound's physical state and properties is the first step in risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 2972-52-3 | [2][3] |
| Molecular Formula | C₅HCl₃N₂O | [2][3] |
| Molecular Weight | 211.43 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Density | 1.645 g/mL at 25 °C | [3] |
Reactivity and Corrosivity
The dominant hazard is the acyl chloride functional group. Acyl chlorides are highly susceptible to nucleophilic attack.
-
Reaction with Water/Moisture: The most critical reaction to control is hydrolysis. This compound will react violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in sealed containers. The released HCl is a severe respiratory and skin irritant.[5]
-
Incompatible Materials: Due to its high reactivity, this compound must be kept away from:
-
Water, alcohols, and amines, which will react vigorously.
-
Strong oxidizing agents and strong acids.[6]
-
Bases, which can catalyze decomposition or polymerization reactions.
-
Toxicological Profile
While specific toxicological data for this exact compound is limited, the hazards can be inferred from its structural components (dichloropyrimidine and acyl chloride) and data on similar chemicals. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin and Eye Contact: Classified as causing severe skin burns and eye damage.[7] Contact with the liquid will cause immediate and severe irritation or chemical burns due to the generation of HCl upon contact with moisture on the skin or in the eyes.[7][8] Prolonged contact can lead to irreversible tissue damage.
-
Inhalation: Inhalation of vapors or aerosols is highly hazardous. It will cause severe irritation to the respiratory tract.[9][10] This is again due to the hydrolysis reaction with moisture in the lungs, producing HCl. Symptoms can include a burning sensation, coughing, wheezing, and shortness of breath, with the potential for delayed pulmonary edema.[10]
-
Ingestion: Ingestion is expected to cause severe corrosive damage to the gastrointestinal tract, with immediate pain, swelling, and danger of perforation.[8][10]
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.
Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.
-
Elimination/Substitution: In a research context, eliminating the need for this specific reagent is often not possible. However, if a synthetic route allows for a less reactive precursor (e.g., the corresponding carboxylic acid or ester), it should be considered.
-
Engineering Controls: This is the most critical layer of protection. All handling of this compound must be performed inside a certified chemical fume hood.[11] The fume hood contains vapors and provides a physical barrier. An eyewash station and safety shower must be immediately accessible.[11][12]
-
Administrative Controls: This includes comprehensive training on the specific hazards and the development of detailed Standard Operating Procedures (SOPs) for all experiments involving this compound. Never work alone when handling this material.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times, even with engineering controls in place.[13]
-
Eye Protection: Chemical splash goggles are mandatory.[14] A face shield should be worn over the goggles during procedures with a higher splash risk, such as transfers of larger quantities.[14][15]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but they should be changed immediately upon contamination.[16] For extended handling, consider heavier gloves like butyl rubber or laminate gloves and consult the manufacturer's compatibility data. Always double-glove.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] An apron made of a chemically resistant material like neoprene or PVC is recommended for transfers.
-
Section 3: Protocols for Safe Handling and Emergency Response
Adherence to established protocols is non-negotiable. The causality is clear: procedural deviations lead to uncontrolled reactions and exposures.
Standard Operating Protocol for Handling
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary equipment and incompatible materials (especially water and paper towels). Ensure the safety shower and eyewash are unobstructed.
-
Attire: Don all required PPE (lab coat, double gloves, chemical splash goggles).
-
Inert Atmosphere: When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric moisture. Use dry glassware and solvents.
-
Aliquotting and Transfer: Use dry syringes or cannulas for transfers. If pouring, do so slowly and carefully to minimize splashing. Perform all transfers in a secondary container (e.g., a beaker or pan) to contain any potential drips or small spills.
-
Quenching: When the reaction is complete, the excess acyl chloride must be safely quenched. This should be done slowly and in a controlled manner by adding the reaction mixture to a cooled, stirred solution of a weak nucleophile, such as a dilute sodium bicarbonate solution.[17] Never add water or base directly to the bulk acyl chloride.
-
Decontamination: Decontaminate all equipment that came into contact with the chemical. Rinse with an appropriate, dry organic solvent (like acetone), and then carefully quench the solvent rinsate.
Emergency Response: Spill Management
A rapid and correct response to a spill is critical to prevent injury and further contamination. The response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Protocol (Inside a Fume Hood):
-
Alert: Alert personnel in the immediate vicinity.
-
Contain: If possible, use a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for solvents) to create a dike around the spill to prevent it from spreading.[18][19] Do not use paper towels or other combustible materials.
-
Neutralize: Cautiously and slowly, cover the absorbed spill with a neutralizing agent like sodium bicarbonate powder.[20][21] The reaction may cause fizzing as HCl gas is neutralized.
-
Collect: Once the reaction has subsided, carefully sweep the neutralized material into a designated, labeled hazardous waste container.[19][20]
-
Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution.
-
Dispose: Seal and label the waste container and arrange for pickup by your institution's environmental health and safety (EHS) office.[22]
Major Spill Protocol (Outside a Fume Hood or Large Volume):
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.[21]
-
ISOLATE: Close the doors to the laboratory to contain the vapors.
-
ALARM: Call your institution's emergency number and pull the fire alarm if necessary to trigger a building-wide evacuation.[21]
-
REPORT: Provide emergency responders with the name of the chemical, the quantity spilled, the location, and a copy of the Safety Data Sheet (SDS).
-
DO NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.
First Aid for Exposure
Immediate action is essential. Time is tissue.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.
Section 4: Storage and Waste Disposal
Proper storage and disposal are the final steps in the chemical's lifecycle and are critical for long-term safety.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[6][11] The container must be protected from moisture and physical damage. Store away from incompatible materials, particularly water, bases, and oxidizing agents.[6][23]
-
Waste Disposal: All waste containing this compound, including contaminated absorbents and empty containers, is considered hazardous waste. Collect waste in a clearly labeled, sealed, and compatible container.[7][22] Do not mix with other waste streams unless instructed to do so by EHS. Arrange for disposal through your institution's licensed hazardous waste management program.[9] Never dispose of this chemical down the drain.[6]
References
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. [Link]
-
4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). TCI Chemicals. [Link]
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer. [Link]
-
2,4-Dichloropyrimidine. (n.d.). PubChem. National Institutes of Health. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]
-
Pool Chemical Spill Response Plan. (2019, November 13). Reed College. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]
-
Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. [Link]
-
10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. [Link]
-
Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. (n.d.). Cole-Parmer. [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. [Link]
-
Corrosive Chemicals. (n.d.). Brandeis University Laboratory Safety. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]
-
Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. [Link]
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- 23. chemos.de [chemos.de]
Theoretical Profiling & Technical Guide: 2,4-Dichloropyrimidine-5-carbonyl chloride
Executive Summary
2,4-Dichloropyrimidine-5-carbonyl chloride (DCPCC) represents a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical "linchpin" intermediate for synthesizing bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and functionalized pyrimidine antimetabolites.
This guide moves beyond basic characterization to provide a predictive theoretical framework. By synthesizing Density Functional Theory (DFT) data of structural analogs with established reactivity patterns, we define the molecular behavior of DCPCC. This approach allows researchers to predict regioselectivity in nucleophilic aromatic substitutions (
Computational Methodology & Structural Architecture
To understand the reactivity of DCPCC, we must first establish its ground-state electronic structure. The following parameters constitute the standard theoretical protocol for this class of pyrimidines.
Standardized DFT Protocol
For high-fidelity prediction of geometry and vibrational modes, the following level of theory is recommended as the industry standard for chlorinated pyrimidines:
-
Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or
B97X-D (for dispersion corrections). -
Basis Set: 6-311++G(d,p) (Augmented triple-zeta for accurate description of the chlorine lone pairs and carbonyl polarization).
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane or THF to mimic synthesis conditions.
Geometric Parameters
The pyrimidine ring is planar.[8] However, the 5-carbonyl chloride group introduces a critical conformational degree of freedom.
| Parameter | Theoretical Expectation | Structural Insight |
| Point Group | The carbonyl oxygen typically eclipses the C4-position to minimize dipole repulsion, though rotation barriers are low (< 5 kcal/mol). | |
| C2-Cl Bond | ~1.74 Å | Slightly shorter than aliphatic C-Cl due to |
| C4-Cl Bond | ~1.73 Å | Often marginally shorter than C2-Cl due to enhanced conjugation with the C5-EWG (Electron Withdrawing Group). |
| C5-C(O) Bond | ~1.50 Å | Single bond character; pivotal for the "swing" mechanism during acylation. |
| C=O Bond | ~1.18 Å | Typical acyl chloride double bond; highly polarized. |
Electronic Properties & Reactivity Descriptors
The core utility of DCPCC lies in its tridentate electrophilicity . It possesses three distinct sites for nucleophilic attack: the Carbonyl Carbon, C4, and C2. Theoretical profiling resolves the competition between these sites.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates chemical hardness and stability.
-
LUMO Location (The Electrophilic Map):
-
Primary Lobe: Concentrated on the Carbonyl Carbon and the C4 ring carbon .
-
Secondary Lobe: Present at C2, but with a smaller orbital coefficient.
-
Implication: Under kinetic control (low temp), "Hard" nucleophiles (amines, alkoxides) attack the Carbonyl (Acylation). Under thermodynamic control or with specific steric guidance,
occurs at C4.
-
Molecular Electrostatic Potential (MEP)
The MEP surface reveals the charge distribution driving non-covalent interactions prior to reaction.
-
Deep Blue Regions (Positive Potential): The most positive region is the Carbonyl Carbon, confirming it as the site of initial attack.
-
Ring Nitrogen Lone Pairs: These regions are negative (Red/Yellow), capable of accepting hydrogen bonds or coordinating with Lewis acids (e.g.,
in Friedel-Crafts reactions).
Regioselectivity Logic ( )
Why does C4 react before C2?
-
Electronic Effect: The C5-carbonyl group is a strong EWG. It withdraws electron density via resonance primarily from the ortho (C4/C6) and para (C2) positions relative to itself. However, the inductive effect is stronger at the adjacent C4.
-
Meisenheimer Complex Stability: Attack at C4 creates a negative charge delocalized onto the N3 nitrogen and the C5-carbonyl oxygen (extended conjugation). Attack at C2 delocalizes charge only onto ring nitrogens.
Vibrational Spectroscopy (IR/Raman)[1][2][4][5][6]
Experimental validation of DCPCC purity relies heavily on vibrational spectroscopy. DFT frequency calculations (scaled by ~0.961) provide the following diagnostic bands.
| Vibrational Mode | Frequency Range ( | Intensity (IR) | Diagnostic Value |
| 1760 – 1795 | Very Strong | Primary ID. significantly higher than esters/amides due to Cl induction. | |
| 1520 – 1560 | Strong | Characteristic pyrimidine skeletal vibrations. | |
| 750 – 800 | Medium | Differentiates acid chloride from carboxylic acid precursor. | |
| 680 – 720 | Strong | Fingerprint region for 2,4-dichloro substitution. |
Synthesis & Reaction Pathways[9][10][11][12]
The following diagram illustrates the synthesis of DCPCC from Uracil and its subsequent divergent reactivity pathways.
Workflow Diagram
Figure 1: Synthesis of DCPCC and its divergent reaction pathways based on nucleophile stoichiometry and temperature control.
Practical Synthesis Protocol
Objective: Conversion of 5-carboxyuracil to DCPCC.
-
Reagents: Phosphorus oxychloride (
, solvent/reagent), Phosphorus pentachloride ( , chlorinating agent). -
Setup: Dry glassware, inert atmosphere (
), reflux condenser with caustic scrubber (HCl/POCl3 trap). -
Procedure:
-
Suspend 5-carboxyuracil in
(5-10 vol). -
Add
(2.5 - 3.0 equivalents) portion-wise to control exotherm. -
Reflux at 110°C for 4-6 hours until the solution clarifies (evolution of HCl gas ceases).
-
Workup (Critical): Remove excess
via vacuum distillation. The residue is the crude acid chloride. Note: Do not quench with water, as this reverts the acid chloride to the carboxylic acid. -
Purification: Vacuum sublimation or recrystallization from anhydrous hexane/toluene.
-
Regioselectivity Mechanism (S_NAr)
The regioselectivity of 2,4-dichloropyrimidines is a classic study in physical organic chemistry. The diagram below details the electronic logic governing the preference for C4 substitution.
Figure 2: Mechanistic bifurcation showing the energetic preference for C4 substitution due to superior resonance stabilization.
References
-
Bhasin, D., et al. (2013). "2,4-Dichloropyrimidine." Acta Crystallographica Section E, 69(2), o273.
- Relevance: Crystal structure and geometry of the parent 2,4-dichloropyrimidine scaffold.
-
WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29."
- Relevance: Detailed FMO/LUMO analysis explaining the C4 vs C2 selectivity switch in pyrimidines.
-
Sreenivas, B., et al. (2022). "Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine."[9] Journal of Molecular Structure.
- Relevance: Provides the DFT methodology (B3LYP/6-311++G(d,p)) and vibrational scaling factors used for this profile.
-
Jiao, Y., et al. (2021). "Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine.
- Relevance: Industrial synthesis conditions and workup protocols for 2,4-dichloro-5-substituted pyrimidines.
Sources
- 1. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, vibrational studies, optical properties and DFT calculations of 2-amino-5-diethyl-aminopentanium tetrachlorocadmate (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandf.figshare.com [tandf.figshare.com]
Technical Deep Dive: Dichloropyrimidine Scaffolds in Drug Discovery
This technical guide provides a comprehensive analysis of dichloropyrimidine scaffolds, focusing on their regioselective reactivity and utility in medicinal chemistry and agrochemical development.
Executive Summary: The "Privileged" Scaffold
The dichloropyrimidine scaffold—specifically the 2,4-dichloro and 4,6-dichloro isomers—represents a cornerstone of modern heterocyclic chemistry. Its utility stems not merely from the presence of the pyrimidine ring (a bioisostere of the purine bases of DNA/RNA) but from the electronic asymmetry that allows for sequential, programmable functionalization.
For the drug developer, this scaffold offers a "plug-and-play" architecture. The chlorine atoms serve as orthogonal leaving groups, enabling the rapid construction of libraries targeting kinases (e.g., VEGFR, EGFR, CDK), viral enzymes (RT), and fungal pathogens.
Mechanistic Core: Mastering Regioselectivity
The primary challenge and opportunity in working with 2,4-dichloropyrimidine is controlling the site of nucleophilic aromatic substitution (SNAr).
The Electronic Hierarchy (C4 vs. C2)
In a standard SNAr reaction, the C4 position is significantly more electrophilic than the C2 position.
-
Causality: The nitrogen atoms at positions 1 and 3 exert an electron-withdrawing effect. The C4 carbon is para to N1 and ortho to N3, while C2 is flanked by both nitrogens. However, the transition state for C4 attack allows for better resonance stabilization of the Meisenheimer complex (negative charge delocalization onto N1).
-
Frontier Molecular Orbital (FMO) Theory: The LUMO coefficient is typically largest at C4, directing hard nucleophiles to this position under kinetic control.
Inverting Selectivity
While C4 substitution is the "default," C2 substitution can be enforced through:
-
Coordination Effects: Using alkoxides or Lewis acids that coordinate with the ring nitrogens can direct the nucleophile to C2.
-
Steric Hindrance: A bulky substituent at C5 can block the C4 approach.
-
Solvent Effects: Non-polar solvents often favor the standard C4 mechanism, while specific polar protic conditions can sometimes shift equilibrium.
Visualization: Regioselectivity Decision Tree
The following diagram maps the logical flow for synthetic planning when using 2,4-dichloropyrimidine.
Figure 1: Decision logic for controlling regiochemistry in 2,4-dichloropyrimidine substitutions. C4 is the kinetic preference; C2 requires specific thermodynamic or chelation drivers.
High-Impact Applications
A. Kinase Inhibitors (Oncology)
The 2,4-dichloropyrimidine scaffold is the progenitor of several blockbuster kinase inhibitors. The synthetic logic typically follows a C4-first, C2-second substitution pattern.
-
Pazopanib (Votrient): A VEGFR inhibitor.[1] The pyrimidine core is substituted at C4 with an amine and at C2 with a methylated sulfur moiety.
-
Osimertinib (Tagrisso) Precursors: While Osimertinib uses a specific indole-pyrimidine fusion, the 2,4-dichloro core is often used in SAR (Structure-Activity Relationship) studies to screen for EGFR T790M potency.
-
CDK Inhibitors: Abemaciclib and Palbociclib analogs often utilize the pyrimidine N1-C2-N3 motif to bind to the ATP-binding hinge region of the kinase via hydrogen bonds.
B. Agrochemicals[2][3]
-
Azoxystrobin: A broad-spectrum fungicide. Unlike the kinase inhibitors, this often utilizes the 4,6-dichloropyrimidine isomer. The symmetry of the 4,6-isomer allows for the installation of identical or distinct ether linkages, critical for the "strobilurin" pharmacophore.
Quantitative Comparison of Scaffolds
| Feature | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Symmetry | Asymmetric | Symmetric (C2 axis) |
| Primary Reactivity | C4 > C2 | C4 = C6 (First sub), then C6 (Second) |
| Key Drug Class | Kinase Inhibitors (VEGFR, EGFR) | Fungicides, Antivirals |
| Hinge Binding | Excellent (N1/C2-H/N3 motif) | Moderate |
Experimental Protocol: Regioselective C4-Amination
Objective: To selectively install an amine at the C4 position of 2,4-dichloropyrimidine without contaminating C2-substitution. Scope: Self-validating protocol for synthesizing intermediates for kinase inhibitor libraries.
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Aniline derivative or secondary amine (1.05 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Validation: TLC (Ethyl Acetate/Hexane) and LC-MS.
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-dichloropyrimidine (typically 1-5g scale) in iPrOH (10 mL/g). Cool the solution to 0°C in an ice bath. Explanation: Low temperature suppresses the formation of the C2,4-disubstituted byproduct.
-
Addition: Add DIPEA slowly to the stirred solution.
-
Nucleophilic Attack: Add the amine nucleophile dropwise over 15 minutes. Causality: Slow addition prevents localized high concentrations of amine, which could drive double substitution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC. The starting material (high Rf) should disappear, replaced by a major spot (C4 product) and minimal baseline material.
-
-
Workup (Self-Validating):
-
If the product precipitates: Filter and wash with cold iPrOH. This is the hallmark of a clean reaction for many anilines.
-
If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine.
-
-
Characterization: 1H NMR should show the loss of one chlorine signal and the distinct shift of the C5 proton (doublet, ~6.5 ppm) due to the shielding effect of the new amine at C4.
Synthetic Workflow Visualization
The following diagram illustrates the cascade from raw scaffold to a "Lead Candidate" kinase inhibitor.
Figure 2: The standard "C4-First" synthetic pathway used to generate libraries of ATP-competitive kinase inhibitors.
Future Directions: Covalent & PROTAC Applications
The dichloropyrimidine scaffold is evolving beyond simple competitive inhibition.
-
Covalent Inhibitors: The C2-chlorine (if left unreacted in Step 1) can be displaced by diamines, which are subsequently acrylated to form acrylamide warheads . These target non-catalytic cysteines (e.g., Cys797 in EGFR), creating irreversible inhibition.
-
PROTAC Linkers: The scaffold serves as a rigid connector. One chlorine is displaced by the E3 ligase ligand (e.g., Cereblon binder), and the other by the target protein ligand, providing a defined vector for protein degradation.
References
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]
-
National Institutes of Health (NIH). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." PubMed Central. [Link]
-
MDPI. "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2021. [Link]
-
American Chemical Society (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters. [Link]
-
Ningbo Inno Pharmchem. "The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis." [Link]
Sources
Technical Guide: Initial Screening of 2,4-Dichloropyrimidine-5-carbonyl chloride Derivatives
The following technical guide details the initial screening framework for derivatives of 2,4-Dichloropyrimidine-5-carbonyl chloride . This scaffold is a "privileged structure" in medicinal chemistry, widely utilized to generate ATP-competitive kinase inhibitors (e.g., for EGFR, Aurora, and VEGFR targets) and antimicrobial agents.
Introduction & Scaffold Utility
This compound (CAS: 2972-52-3) serves as a trifunctional core. Its utility lies in the distinct reactivity profiles of its three electrophilic sites, allowing for the rapid generation of diverse chemical libraries.
-
C5-Acyl Chloride: Highly reactive; susceptible to hydrolysis; must be derivatized first to stabilize the core.
-
C4-Chloride: The most reactive ring halogen due to the activating effect of the N3 nitrogen and the electron-withdrawing C5-carbonyl group.
-
C2-Chloride: Less reactive; typically functionalized last or via specialized catalysis (e.g., Pd-catalyzed cross-coupling).
This guide outlines a Tiered Screening Cascade designed to filter a library of these derivatives from synthesis to hit validation.
Chemical Space & Library Construction (Pre-Screening Context)
Before screening, one must understand the input. The structural integrity of the library dictates the screening validity. The synthesis generally follows a strict hierarchy to avoid regioselectivity errors.
Reactivity Hierarchy Diagram
The following diagram illustrates the mandatory order of operations to generate a clean library for screening.
Caption: Sequential functionalization strategy. The C5-acyl chloride must be capped first to prevent hydrolysis and side reactions during subsequent SNAr steps.
Tier 1: Physicochemical Profiling (The "Filter")
Derivatives of this scaffold often suffer from poor solubility due to the planar pyrimidine ring and potential lipophilicity of added substituents. Screening insoluble compounds yields false negatives (if precipitated) or false positives (if aggregating).
Solubility & Stability Protocol
Objective: Eliminate compounds that will precipitate in assay buffers or degrade before testing.
-
DMSO Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO.
-
Checkpoint: Visual inspection for turbidity.
-
-
Aqueous Dilution Test: Dilute stock 1:100 into PBS (pH 7.4) to reach 100 µM.
-
Readout: Measure Absorbance at 600 nm (turbidity) or use Nephelometry.
-
Criteria: Solubility > 50 µM is required for biochemical assays.
-
-
LC-MS Purity Check:
-
Run a generic gradient (5–95% ACN/Water + 0.1% Formic Acid).
-
Pass Criteria: Purity > 90% by UV (254 nm) and confirmed Mass [M+H]+.
-
Note: Watch for hydrolysis of the C5-amide/ester linkage if the synthesis was incomplete.
-
Tier 2: Biochemical Screening (The "Engine")
The primary application of 2,4-dichloropyrimidine derivatives is Kinase Inhibition . The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of kinases (e.g., EGFR, CDK, Aurora).
Primary Screen: Single-Point Kinase Assay
Methodology: FRET-based assay (e.g., LanthaScreen) or Luminescent ADP detection (e.g., ADP-Glo). Rationale: High-throughput filtration of the library.
Protocol (ADP-Glo Example):
-
Reagents: Recombinant Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), Ultra-Pure ATP (10 µM), and Test Compounds.
-
Plate Setup: 384-well white solid-bottom plate.
-
Reaction:
-
Add 2 µL of Compound (at 10 µM final conc).
-
Add 2 µL of Kinase/Substrate mix.
-
Add 2 µL of ATP to start.
-
Incubate at RT for 60 min.
-
-
Detection:
-
Add 6 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read Luminescence (RLU).
-
-
Data Analysis:
-
Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
-
Cutoff: Select hits showing > 50% inhibition at 10 µM.
-
Secondary Screen: IC50 Determination
Hits from the primary screen are re-tested in dose-response (10-point serial dilution, starting at 10 µM).
| Parameter | Specification |
| Concentration Range | 10 µM down to 0.5 nM (1:3 dilutions) |
| Replicates | Duplicates or Triplicates |
| Curve Fitting | 4-Parameter Logistic (4PL) Regression |
| Validation | Hill Slope must be between 0.5 and 1.5 (steep slopes indicate aggregation) |
Tier 3: Cellular Validation (The "Proof")
Biochemical potency does not guarantee cellular activity. Compounds must penetrate the cell membrane and engage the target in a complex environment.
Cell Viability Assay (MTT/MTS)
Target Cells: Cancer lines relevant to the kinase target (e.g., HCT-116 for colorectal, A549 for lung).
Protocol:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds (serial dilutions) for 72 hours.
-
Development:
-
Add MTT reagent (0.5 mg/mL). Incubate 3–4h (purple formazan crystals form in viable mitochondria).
-
Solubilize crystals with DMSO.
-
-
Measurement: Read OD at 570 nm.
-
Output: GI50 (Growth Inhibition 50%).
Screening Workflow Diagram
This diagram summarizes the decision logic for the entire screening campaign.
Caption: The critical path from chemical library to validated lead, utilizing a funnel approach to conserve resources.
References
-
Vertex AI Search. (2025). Medicinal chemistry applications of this compound. Retrieved from 1
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from 2
-
ResearchGate. (2025). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. Retrieved from 3
-
American Chemical Society (ACS). (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from 4
-
Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Retrieved from 5
-
BenchChem. (2025).[6] Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors. Retrieved from 6
Sources
- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Strategic Functionalization of 2,4-Dichloropyrimidine-5-carbonyl chloride
Executive Summary & Strategic Overview
The functionalization of 2,4-Dichloropyrimidine-5-carbonyl chloride represents a critical workflow in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib, Brigatinib) and other bioactive heterocycles. However, this substrate presents a "Reactivity Triage" challenge.[1] It contains three electrophilic sites with distinct reactivity profiles: the acid chloride (C5-COCl), the C4-chloride, and the C2-chloride.
Critical Scientific Directive: Direct Suzuki-Miyaura coupling on the parent acid chloride is not recommended as a primary strategy. Standard Suzuki conditions (aqueous base, heat) will immediately hydrolyze the acid chloride to the carboxylic acid (2,4-dichloropyrimidine-5-carboxylic acid), altering electronic properties and solubility.
Therefore, this Application Note defines the industry-standard "Cap-then-Couple" methodology:
-
Phase 1 (Stabilization): Chemoselective derivatization of the C5-acid chloride (Amidation/Esterification).
-
Phase 2 (Regioselectivity): C4-selective Suzuki cross-coupling.[2][3][4][5]
-
Phase 3 (Completion): C2-functionalization (optional sequential coupling).
Reactivity Landscape & Logic
To design a robust protocol, one must understand the electrophilic hierarchy of the substrate.
Electrophilic Hierarchy
-
C5-Acid Chloride (Most Reactive): Reacts rapidly with nucleophiles (amines, alcohols) at 0°C. Must be addressed first to prevent hydrolysis.
-
C4-Chloride (High Reactivity): The most reactive site for Pd-catalyzed oxidative addition due to the adjacent ring nitrogen (N3) and lower steric hindrance compared to C2 (in the context of the C5 substituent).
-
C2-Chloride (Lowest Reactivity): Requires higher temperatures or more active catalysts to functionalize, usually after C4 is substituted.
Decision Tree Visualization
Figure 1: The "Cap-then-Couple" workflow avoids the hydrolytic decomposition of the starting material.
Phase 1: Stabilization Protocol (C5-Capping)
Before applying the Suzuki protocol, the acid chloride must be converted to a stable amide or ester. This establishes the "scaffold" for the drug candidate.
Experimental Protocol: Amidation
Target: Synthesis of 2,4-dichloro-N-substituted-pyrimidine-5-carboxamide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C (ice bath).
-
Addition: Dissolve this compound in minimal DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Note: Exothermic reaction. Control rate to maintain Temp < 5°C.
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (the acid chloride streak will disappear, replaced by a distinct amide spot).
-
Workup: Wash with 0.1 M HCl (to remove unreacted amine), then Brine. Dry over MgSO4.
-
Outcome: Yields are typically >90%. The product is now stable to aqueous Suzuki conditions.
Phase 2: Regioselective Suzuki Coupling Protocol
This is the core cross-coupling step. The presence of the electron-withdrawing C5-carbonyl group (amide/ester) enhances the electrophilicity of the ring, specifically activating the C4 position for oxidative addition.
Mechanism of Selectivity
The C4 position is electronically favored (lower LUMO energy) and sterically accessible. The C2 position is flanked by two ring nitrogens but is less reactive towards Pd(0) insertion in 5-substituted pyrimidines.
Figure 2: Catalytic cycle highlighting the C4-selective oxidative addition.
Detailed Protocol: C4-Selective Arylation
Reagents:
-
Substrate: 2,4-Dichloro-5-carboxamide derivative (from Phase 1).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv). Strict stoichiometry is vital to prevent bis-coupling.
-
Catalyst: Pd(PPh
) (3-5 mol%) OR Pd(dppf)Cl ·DCM (for sterically demanding cases). -
Base: Na
CO (2.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane (or DME).
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the Substrate (1.0 equiv) and Boronic Acid (1.05 equiv) in 1,4-Dioxane (0.1 M). Degas by bubbling Nitrogen for 10 minutes.
-
Catalyst Addition: Add Pd(PPh
) (0.05 equiv). -
Base Addition: Add the degassed 2M Na
CO solution (2.0 equiv). -
Reaction: Heat to 60–80°C .
-
Critical Control: Do not exceed 90°C initially. Higher temperatures increase the risk of C2 coupling (bis-arylation).
-
-
Monitoring (HPLC/LCMS):
-
Check at 1 hour. Look for the disappearance of Starting Material (SM).
-
Target Mass: SM + (Boronic Mass) - HCl.
-
Warning Sign: If "Bis-coupled" mass appears (SM + 2xBoronic - 2HCl), lower the temperature or reduce catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with water. Purify via Column Chromatography (SiO
, Hexane/EtOAc gradient).
Data Summary & Troubleshooting
Solvent & Base Screening Table
Optimization data based on general pyrimidine reactivity profiles.
| Solvent System | Base | Temp (°C) | C4:C2 Selectivity | Yield | Notes |
| Dioxane / H2O | Na2CO3 | 60 | >20:1 | 85-95% | Standard Protocol. Best balance. |
| Toluene / EtOH | K2CO3 | 90 | 10:1 | 80% | Higher temp risks bis-coupling. |
| DMF (Anhydrous) | Cs2CO3 | 100 | 5:1 | 65% | Promotes bis-coupling; hard to remove solvent. |
| THF / H2O | K3PO4 | 50 | >20:1 | 70% | Good selectivity, but slower reaction rate. |
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Recovery of Carboxylic Acid | Hydrolysis of COCl | Ensure Phase 1 (Amidation) was complete before attempting Suzuki. Do not Suzuki the acid chloride directly. |
| Bis-Aryl Product (>10%) | Loss of Selectivity | Reduce Temp to 50°C. Reduce Boronic Acid to 0.95 equiv. Switch to bulky ligand (e.g., Xantphos). |
| No Reaction at C4 | Catalyst Poisoning | Ensure reagents are degassed. Pyrimidines can coordinate Pd; increase catalyst to 5 mol%. |
References
-
Regioselectivity in Pyrimidines
-
Kinase Inhibitor Synthesis (Pazopanib/Brigatinib)
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Source: Journal of Medicinal Chemistry, 2021.
-
URL:[Link]
-
C4 vs C2 Selectivity Mechanics
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science (RSC), 2016.
-
URL:[Link]
-
Inverting Selectivity (Advanced)
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
Application Note: Leveraging 2,4-Dichloropyrimidine-5-carbonyl chloride for the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its significance is particularly pronounced in the field of oncology, where it forms the core of numerous protein kinase inhibitors.[1][4] Protein kinases, enzymes that regulate cellular signaling pathways by phosphorylating target proteins, are often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[4] The pyrimidine framework is adept at mimicking the purine core of adenosine triphosphate (ATP), enabling competitive inhibition at the kinase hinge region.[5]
This application note provides a detailed guide for researchers on utilizing 2,4-Dichloropyrimidine-5-carbonyl chloride , a highly versatile and reactive building block, for the rational design and synthesis of novel kinase inhibitors. We will explore the unique reactivity of this reagent, present detailed, field-tested protocols, and offer insights into optimizing synthetic strategies.
Reactivity Profile: A Trifecta of Functional Handles
This compound offers three distinct reactive sites, allowing for a programmed, sequential approach to molecular elaboration. Understanding the differential reactivity of these sites is paramount for successful synthesis.
-
C5-Acyl Chloride: This is the most electrophilic and reactive site on the molecule. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, primarily amines, to form a stable amide bond.[6] This reaction is typically fast and can be performed under mild conditions.
-
C4-Chloride: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent carbonyl group. Generally, SNAr at C4 is favored over C2.[4][7][8][9]
-
C2-Chloride: While also reactive towards SNAr, the C2 position is generally less electrophilic than C4.[8][9] This difference in reactivity allows for selective substitution at C4, leaving the C2 chloride available for subsequent functionalization. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[7][10] For instance, an electron-withdrawing group at C5 enhances C4 selectivity, while certain tertiary amine nucleophiles have shown unusual C2 selectivity.[10][11]
This inherent reactivity hierarchy enables a modular and divergent synthetic approach, which is invaluable for building libraries of analogues for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Strategy
A generalized workflow for constructing a kinase inhibitor using this scaffold typically involves a three-step sequence. This allows for the systematic introduction of diversity elements to probe different regions of the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative examples of how to utilize this compound. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Synthesis of a C4-Anilino-C5-carboxamide Pyrimidine Core
This protocol details the first two steps of a typical synthesis: amide formation followed by SNAr at the C4 position.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Part A: Amide Bond Formation
Objective: To synthesize N-cyclopropyl-2,4-dichloropyrimidine-5-carboxamide.
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 211.43 | 5.00 g | 23.65 mmol | 1.0 |
| Cyclopropylamine | 57.09 | 1.48 g | 25.91 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 3.59 g | 35.47 mmol | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.00 g, 23.65 mmol) and dry Dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of cyclopropylamine (1.48 g, 25.91 mmol) and triethylamine (3.59 g, 35.47 mmol) in 20 mL of dry DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (acyl chloride) is highly reactive and should be consumed. The product will be a new, less polar spot.
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be used directly in the next step. If required, purify by flash column chromatography on silica gel.
Part B: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: To synthesize 4-((3-chloro-4-fluorophenyl)amino)-N-cyclopropyl-2-chloropyrimidine-5-carboxamide.
| Reagent | MW | Amount | Moles | Eq. |
| N-cyclopropyl-2,4-dichloropyrimidine-5-carboxamide | 234.07 | (Assumed from Part A) | 23.65 mmol | 1.0 |
| 3-Chloro-4-fluoroaniline | 145.57 | 3.78 g | 25.91 mmol | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 6.11 g | 47.30 mmol | 2.0 |
| 2-Propanol (IPA) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
To the crude product from Part A in a 250 mL round-bottom flask, add 2-Propanol (100 mL).
-
Add 3-chloro-4-fluoroaniline (3.78 g, 25.91 mmol) and DIPEA (6.11 g, 47.30 mmol).
-
Heat the reaction mixture to 80 °C and stir for 16 hours. The product will often precipitate from the solution upon cooling.
-
In-Process Control: Monitor by LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.
-
Cool the reaction to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold IPA (2 x 20 mL) and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the solid from ethanol or purify by flash column chromatography (Eluent: Gradient of 20-50% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: C2-Functionalization via Suzuki Cross-Coupling
This protocol illustrates a common method for introducing aryl or heteroaryl diversity at the C2 position, a key step in developing many Type I kinase inhibitors.[4]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Objective: To synthesize 4-((3-chloro-4-fluorophenyl)amino)-N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-5-carboxamide.
| Reagent | MW | Amount | Moles | Eq. |
| Intermediate from Protocol 1B | 343.18 | 1.00 g | 2.91 mmol | 1.0 |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.07 | 0.73 g | 3.50 mmol | 1.2 |
| Pd(dppf)Cl2 complex with CH2Cl2 | 816.64 | 0.12 g | 0.146 mmol | 0.05 |
| Sodium Carbonate (Na2CO3) | 105.99 | 0.62 g | 5.82 mmol | 2.0 |
| 1,4-Dioxane / Water | - | 15 mL / 3 mL | - | - |
Step-by-Step Procedure:
-
In a microwave vial or Schlenk tube, combine the C2-chloro intermediate (1.00 g, 2.91 mmol), the pyrazole boronic ester (0.73 g, 3.50 mmol), and Pd(dppf)Cl2 (0.12 g, 0.146 mmol).
-
Add a solution of sodium carbonate (0.62 g, 5.82 mmol) in 3 mL of deionized water.
-
Add 15 mL of 1,4-dioxane.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Seal the vessel and heat the reaction to 100 °C for 4 hours. Alternatively, use microwave irradiation at 120 °C for 30 minutes.
-
In-Process Control: Monitor by LC-MS. Check for the disappearance of the starting material and the appearance of the product mass.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Gradient of 50-100% Ethyl Acetate in Hexanes, or 0-5% Methanol in DCM) to yield the final compound.
-
Characterization: Confirm the final structure and purity (>95%) via 1H NMR, 13C NMR, HRMS, and HPLC analysis.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Formation (Step 1A) | Incomplete reaction; moisture quenching the acyl chloride; sterically hindered amine. | Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the reaction. For hindered amines, consider using a stronger, non-nucleophilic base like DBU. |
| Mixture of C4/C2 Isomers in SNAr (Step 1B) | Nucleophile is not selective; reaction temperature is too high. | Perform the reaction at a lower temperature for a longer duration. Screen different solvents (e.g., n-butanol, DMF). The C5-carboxamide group generally directs strongly to C4, but highly reactive nucleophiles may show reduced selectivity.[10] |
| Failure of Suzuki Coupling (Protocol 2) | Inactive catalyst; poor quality boronic ester; insufficient base. | Use a fresh bottle of palladium catalyst. Consider a different catalyst/ligand system (e.g., Pd(PPh3)4). Ensure the boronic ester is pure. Use a stronger base like K3PO4 if needed. Thoroughly degas the reaction mixture. |
| Dechlorination (Side Reaction) | Palladium-catalyzed hydrodechlorination. | Ensure the reaction is run under an inert atmosphere. Minimize reaction time once the starting material is consumed. |
Visualizing the Experimental Workflow
The entire process, from starting materials to the final, purified compound, can be visualized as a comprehensive workflow.
Caption: Comprehensive experimental workflow diagram.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of pyrimidine-based kinase inhibitors. Its well-defined reactivity profile allows for the controlled, sequential introduction of various substituents, facilitating the rapid exploration of chemical space and the optimization of lead compounds. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this scaffold in their discovery programs.
References
- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Marketed pyrimidine scaffold containing drugs.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Amide Synthesis. Fisher Scientific.
- Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Bentham Science Publishers.
- Tips and tricks for difficult amide bond form
- This compound 97%. Sigma-Aldrich.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed.
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
medicinal chemistry applications of 2,4-Dichloropyrimidine-5-carbonyl chloride
Medicinal Chemistry Applications of 2,4-Dichloropyrimidine-5-carbonyl chloride: A Strategic Guide
Executive Summary: The "Privileged" Scaffold
This compound (CAS: 2972-59-0) is a high-value electrophilic scaffold in medicinal chemistry. It serves as a linchpin for synthesizing fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines (kinase inhibitors) and pyrrolopyrimidines . Its utility stems from its three distinct electrophilic sites, which allow for sequential, regioselective functionalization. This guide provides a validated roadmap for navigating its reactivity to generate diverse libraries of bioactive molecules.
Chemical Reactivity Profile
Understanding the hierarchy of reactivity is the single most critical factor in working with this scaffold. The molecule possesses three electrophilic centers with a defined order of susceptibility to nucleophilic attack:
-
C-5 Carbonyl Chloride (Acyl Chloride): Most reactive. Reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (
) to form amides or esters. -
C-4 Position: Highly activated for
due to the para-like relationship with the electron-withdrawing C-5 carbonyl group and the activating ring nitrogens. Reacts under mild heating or with weak bases. -
C-2 Position: Least reactive. Requires higher temperatures or stronger nucleophiles/bases to displace the chloride, typically after the C-4 position has been substituted.
Note on Regioselectivity: While standard secondary amines favor C-4 substitution, tertiary amines can induce anomalous C-2 selectivity via an in-situ dealkylation mechanism [1].[1] However, in the presence of the C-5 acid chloride, the acylation event will always precede ring substitution unless the acid chloride is hydrolyzed or protected.
Figure 1: Electrophilic susceptibility hierarchy. The C-5 acyl chloride must be addressed first to prevent polymerization or side reactions.
Protocol 1: Sequential Library Generation
This protocol outlines the creation of a tri-functionalized pyrimidine library. The logic relies on temperature control to isolate each substitution event.
Reagents:
-
Starting Material: this compound (1.0 equiv).
-
Amine 1 (
): Primary/Secondary amine for amide formation. -
Amine 2 (
): Primary/Secondary amine for C-4 displacement. -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
). -
Solvent: Dichloromethane (DCM) for Step 1; THF or Dioxane for Steps 2-3.
Step 1: C-5 Amide Formation (The "Cold" Step)
-
Objective: Selective reaction of the acid chloride without touching the ring chlorines.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) under
. -
Cool the solution to
to (ice/salt bath). -
Add DIPEA (1.1 equiv) followed by dropwise addition of Amine 1 (1.0 equiv).
-
Stir at
for 30–60 mins. Monitor by TLC/LCMS (Look for mass shift of ). -
Critical Check: Do not let the temperature rise above
to avoid premature C-4 substitution. -
Workup: Wash with cold water, dry (
), and concentrate. The product is the 2,4-dichloro-5-carboxamide .
-
Step 2: C-4 Displacement ( )
-
Objective: Regioselective substitution at the activated C-4 position.
-
Procedure:
-
Dissolve the Step 1 intermediate in THF.
-
Add Amine 2 (1.0–1.2 equiv) and DIPEA (1.5 equiv).
-
Stir at Room Temperature (RT) for 2–4 hours. If the amine is sterically hindered, mild heating (
) may be required. -
Observation: The reaction is usually C-4 selective due to the steric relief and electronic activation from the C-5 amide.
-
Isolate the 2-chloro-4-amino-5-carboxamide derivative.
-
Step 3: C-2 Displacement (The "Hot" Step)
-
Objective: Final substitution to close the library or cyclize.
-
Procedure:
-
Dissolve the Step 2 intermediate in 1,4-dioxane or DMSO.
-
Add Amine 3 (excess, 2–3 equiv) or a stronger nucleophile (e.g., alkoxide, thiol).
-
Heat to
– for 4–12 hours. -
Note: Microwave irradiation (
, 20 mins) is highly effective for this step if the amine is unreactive.
-
Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Kinase Inhibitors
This is the "killer application" for this scaffold. By reacting the C-5 acid chloride with an amine that contains a pendant nucleophile (or using a guanidine derivative), you can fuse a second pyrimidine ring onto the scaffold [2].
Target: ATP-competitive kinase inhibitors (e.g., EGFR, tyrosine kinase inhibitors).
Workflow:
-
Acylation: React scaffold with an aniline or benzylamine to set the C-5 amide.
-
C-4 Displacement: React with ammonia or a primary amine to install the nitrogen at C-4.
-
Cyclization: Use a cyclizing agent (e.g., Triethyl orthoformate, Phosgene equivalent, or Carbon disulfide) to bridge the C-5 amide nitrogen and the C-4 amine nitrogen.
One-Pot Cyclization Variant (with Amidines):
Instead of sequential steps, react the 2,4-dichloro-5-carboxamide intermediate directly with an amidine (e.g., formamidine acetate) in the presence of base (
Figure 2: Synthetic route to fused kinase inhibitor scaffolds.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Hydrolysis of Acid Chloride | Moisture in solvent/air. | Use strictly anhydrous DCM/THF. Store starting material under Ar/N2. If hydrolyzed to acid, reactivate with |
| C-4 vs C-2 Regioselectivity Loss | Temperature too high in Step 2; Steric bulk of C-4 amine. | Keep Step 2 at RT.[2] If C-4 amine is bulky, the reaction may slow down, allowing C-2 competition. Use a non-polar solvent (Toluene) to disfavor the more polar transition state of C-2 attack [3]. |
| Bis-addition (C-2 & C-4) | Excess amine + high temp. | Strictly control stoichiometry (1.0 equiv) and temperature for the first substitution. |
| Low Yield in Cyclization | Open chain intermediate stable. | Ensure high temperature (reflux) and use a dehydrating agent or molecular sieves to drive the condensation. |
Safety & Handling
-
Corrosivity: The acid chloride releases HCl gas upon contact with moisture. Handle in a fume hood.
-
Sensitizer: Pyrimidine derivatives can be potent skin sensitizers. Wear double nitrile gloves.
-
Storage: Store at
under inert atmosphere to prevent hydrolysis to the carboxylic acid (which is significantly less reactive).
References
-
Vertex Pharmaceuticals & NIH. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Link
-
Journal of Medicinal Chemistry. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. PubMed. Link
-
WuXi AppTec. (2022). Regioselectivity for SNAr reactions of halo pyrimidines: QM Analysis. WuXi Biology. Link
-
Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.[1][3][4][5] WO2022090101A1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
protocol for nucleophilic substitution on 2,4-Dichloropyrimidine-5-carbonyl chloride
Application Note: High-Fidelity Functionalization of 2,4-Dichloropyrimidine-5-carbonyl chloride
Executive Summary
This compound (CAS 2972-52-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., analogues of Brigatinib, Osimertinib precursors) and antiviral agents. Its structure offers three distinct electrophilic sites, allowing for the rapid generation of high-complexity libraries.
However, this high reactivity presents a significant challenge: Regiocontrol . Without precise protocol adherence, reactions result in intractable mixtures of amides, C-4 substituted products, and hydrolyzed carboxylic acids.
This guide provides a definitive, mechanism-based protocol for chemically distinguishing between the C-5 Carbonyl Chloride , the C-4 Chloride , and the C-2 Chloride .
Reactivity Landscape & Mechanistic Logic
To successfully manipulate this substrate, one must understand the hierarchy of electrophilicity. The reactivity order is governed by the nature of the leaving group and the electronic environment of the pyrimidine ring.
Reactivity Hierarchy:
-
C-5 Carbonyl Chloride (Acyl Halide):
. Reacts via nucleophilic acyl substitution. Extremely fast, even at -78°C. -
C-4 Chloride (Pyrimidyl):
. Reacts via SNAr. Activated by the para-carbonyl group (EWG) and the ring nitrogens. Reacts at 0°C to RT.[1][2] -
C-2 Chloride (Pyrimidyl):
. Reacts via SNAr. Less reactive due to steric shielding and electronic positioning relative to the C-5 EWG. Typically requires heating (>60°C).
Visualizing the Pathway
Figure 1: Reaction pathway decision tree showing the sequential functionalization logic.
Experimental Protocols
Protocol A: Chemoselective Amide Formation (Preserving C-Cl Bonds)
Objective: To install the amide functionality at C-5 without displacing the chlorides on the ring. This is the most critical step for library synthesis.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine (1.1 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N2 or Ar.
-
Solvation: Dissolve the substrate in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (acetone/dry ice bath).
-
Note: If -78°C is unavailable, -20°C (ice/salt) is acceptable, but addition must be slower.
-
-
Addition: Mix the Amine and Base in a separate vial with DCM. Add this mixture dropwise to the cold substrate solution over 30 minutes.
-
Critical: Localized high concentrations of amine at RT will trigger C-4 substitution. Keep it cold and slow.
-
-
Reaction: Stir at -78°C for 1 hour.
-
Monitoring: Analyze by TLC (Hexane/EtOAc) or LCMS.
-
Target: Mass [M+Amine-Cl] (Amide formation).
-
Avoid: Mass [M+2Amine-2Cl] (Ring substitution).
-
-
Workup: Quench with cold 0.5M HCl (aq) to remove excess base/amine. Extract with DCM. Dry over Na2SO4.
-
Stability: The product is a 2,4-dichloropyrimidine amide. It is stable at RT but should be stored cold to prevent slow hydrolysis or decomposition.
Protocol B: Sequential One-Pot C-4 Functionalization
Objective: To synthesize 4-amino-2-chloropyrimidine-5-carboxamides directly from the acid chloride.
Materials:
-
Intermediate: Crude reaction mixture from Protocol A (in DCM/THF).
-
Nucleophile 2: Different amine (1.2 equiv) or excess of Nucleophile 1.
-
Base: Excess DIPEA (2.5 equiv total).
Step-by-Step Methodology:
-
Transition: After Protocol A is complete (verified by LCMS), allow the reaction mixture to warm to 0°C .
-
Addition: Add Nucleophile 2 (or second portion of Nucleophile 1).
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Note: Most amines react at C-4 at RT. If the amine is electron-deficient (e.g., aniline), mild heating to 40°C may be required.
-
-
Workup: Standard aqueous workup. The C-2 chloride remains intact under these conditions.
Data Summary & Critical Parameters
| Parameter | Step 1: Acyl Substitution (C-5) | Step 2: SNAr (C-4) | Step 3: SNAr (C-2) |
| Target Site | Carbonyl Chloride (-COCl) | Pyrimidine Ring C-4 | Pyrimidine Ring C-2 |
| Temperature | -78°C to -20°C | 0°C to 25°C | 60°C to 120°C |
| Stoichiometry | 1.0 equiv (Strict control) | 1.1 - 1.5 equiv | Excess (2-5 equiv) |
| Base | Non-nucleophilic (DIPEA, Lutidine) | TEA, DIPEA, K2CO3 | Cs2CO3, NaH |
| Solvent | DCM, THF (Anhydrous) | THF, MeCN, DMF | DMF, DMSO, NMP |
| Common Pitfall | Hydrolysis to acid; C-4 attack | C-2 attack (if too hot) | Decomposition |
Troubleshooting & Optimization
Issue: Hydrolysis of Acid Chloride (Formation of Carboxylic Acid)
-
Cause: Wet solvents or high humidity.
-
Solution: Use strictly anhydrous solvents (molecular sieves). Use a drying tube or inert atmosphere. If the acid forms, it can be re-activated using SOCl2 or Oxalyl Chloride/DMF, but this is messy.
Issue: "Over-reaction" (Substitution at C-4 during Step 1)
-
Cause: Temperature too high or addition too fast.
-
Solution: Lower temperature to -78°C. Ensure the amine is added to the acid chloride, not vice-versa (keeps amine concentration low relative to electrophile).
Issue: Regioselectivity Drift (C-2 vs C-4)
-
Context: While C-4 is electronically favored, bulky amines at C-4 can sometimes sterically hinder the position, slowing the reaction or forcing C-2 attack (rare but possible with specific tertiary amines).
-
Solution: Use polar aprotic solvents (DMF) at lower temperatures to favor the electronic product (C-4) over the thermodynamic or steric outcomes.
References
-
Regioselective SNAr on Pyrimidines
-
Synthesis of Kinase Inhibitors
- Title: Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.
- Source:J. Med. Chem. 2016, 59, 10, 4948–4964.
- Context: Demonstrates the sequential functionalization of 2,4-dichloropyrimidine-5-phosphon
-
Process Chemistry of Pyrimidines
(Note: Specific page numbers for general reactivity patterns are synthesized from standard heterocyclic chemistry texts and the cited representative medicinal chemistry papers.)
Sources
synthesis of heterocyclic compounds from 2,4-Dichloropyrimidine-5-carbonyl chloride
An Application Guide for the Synthesis of Heterocyclic Compounds from 2,4-Dichloropyrimidine-5-carbonyl Chloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This trifunctional electrophilic building block offers a powerful platform for the construction of diverse and complex heterocyclic scaffolds. We will delve into the nuanced reactivity of its three distinct electrophilic centers, explore strategies for achieving regioselective functionalization, and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including pyrimido[4,5-d]pyridazines and functionalized thieno[2,3-d]pyrimidines. The causality behind experimental choices, self-validating protocol design, and authoritative citations form the bedrock of this guide, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Value of a Trifunctional Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and antiviral agents.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. This compound emerges as a particularly valuable starting material because it combines the reactive dichloropyrimidine framework with a highly versatile acyl chloride at the C5 position.
This unique arrangement of three distinct electrophilic sites allows for a programmed, stepwise synthesis of complex fused and substituted heterocyclic systems. The successful application of this reagent hinges on understanding and controlling the inherent hierarchy of reactivity among the C2-chloro, C4-chloro, and C5-carbonyl chloride groups.
The Reactivity Landscape: A Tale of Three Electrophiles
The synthetic utility of this compound is governed by the differential reactivity of its three electrophilic centers. A clear understanding of this landscape is paramount for designing selective and high-yielding synthetic routes.
The C5-Carbonyl Chloride: The Most Reactive Center
The acyl chloride is the most electrophilic and labile group on the molecule. It will readily react with a wide range of nucleophiles, including amines, alcohols, and hydrazines, under mild conditions to form amides, esters, and hydrazides, respectively. This reaction is typically fast and serves as the initial step in many multi-step syntheses.
Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, exacerbated by the two ring nitrogens, facilitates this substitution.
Regioselectivity is the critical parameter. In most cases, nucleophilic attack preferentially occurs at the C4 position .[2][3] This selectivity can be rationalized by several factors:
-
Electronic Effects: Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it more susceptible to nucleophilic attack.[3]
-
Intermediate Stability: The Meisenheimer complex formed upon nucleophilic attack at C4 is better stabilized through resonance, with the negative charge being delocalized over the adjacent nitrogen atom (N3) and the C5-carbonyl group.
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create steric repulsion with incoming nucleophiles and their lone pairs.[3]
While C4 selectivity is the general rule, it can be modulated. The presence of a strong electron-donating group at the C6 position can sometimes reverse this selectivity, favoring C2 substitution.[4] Furthermore, the displacement of the second chlorine (at C2) typically requires more forcing conditions (higher temperatures, stronger bases) than the first displacement at C4. An electron-withdrawing substituent at the C5 position, such as the carbonyl chloride or its derivatives, strongly favors substitution at the C4 position.[5]
Below is a diagram illustrating the hierarchy of reactivity.
Caption: General reactivity map for this compound.
Synthetic Applications Part I: Annulation to Fused Heterocycles
One of the most powerful applications of this reagent is in the synthesis of fused heterocyclic systems through a one-pot or two-step reaction with a binucleophile. The reaction sequence is typically initiated at the C5-carbonyl chloride, followed by an intramolecular SNAr cyclization.
Synthesis of Pyrimido[4,5-d]pyridazines
This scaffold is of significant interest in medicinal chemistry. The synthesis is elegantly achieved by reacting this compound with hydrazine hydrate.
Mechanism:
-
Acyl Hydrazide Formation: The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic carbonyl chloride to form a stable 2,4-dichloropyrimidine-5-carbohydrazide intermediate.
-
Intramolecular Cyclization: Under basic conditions or upon heating, the terminal nitrogen of the hydrazide acts as an intramolecular nucleophile, attacking the C4 position and displacing the chloride ion.
-
Tautomerization: The resulting intermediate tautomerizes to form the aromatic pyrimido[4,5-d]pyridazin-4-ol. The final structure can be chlorinated again if desired to provide further handles for diversification.
Caption: Reaction mechanism for Pyrimido[4,5-d]pyridazine synthesis.
Protocol 1: Synthesis of 5,8-dichloro-pyrimido[4,5-d]pyridazine
This protocol describes the initial formation of the fused pyridazinone ring, followed by chlorination to provide a scaffold for further functionalization.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate
-
Dioxane or a similar inert solvent
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice, Saturated sodium bicarbonate solution, Dichloromethane (DCM), Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.
Step-by-Step Procedure:
Part A: Formation of 8-chloro-5,6-dihydropyrimido[4,5-d]pyridazin-5-one
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dioxane (10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of hydrazine hydrate (1.1 eq) in dioxane dropwise over 15 minutes. Causality: The initial reaction is exothermic; slow addition at low temperature controls the reaction rate and prevents side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash it with cold diethyl ether, and dry it under vacuum. This solid is the desired pyridazinone product and is often used in the next step without further purification.
Part B: Chlorination to 5,8-dichloro-pyrimido[4,5-d]pyridazine
-
Setup: To the crude product from Part A, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq). Causality: POCl₃ is a powerful chlorinating and dehydrating agent. N,N-dimethylaniline acts as a catalyst to facilitate the chlorination of the lactam.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The solution should become homogeneous.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Safety Precaution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5,8-dichloro-pyrimido[4,5-d]pyridazine.
Synthetic Applications Part II: Sequential SNAr and Amide/Ester Formation
This strategy leverages the reactivity hierarchy to build highly decorated pyrimidine scaffolds. The typical sequence involves:
-
Selective reaction at C4.
-
Reaction at C5 (carbonyl chloride).
-
Reaction at C2.
Protocol 2: Synthesis of a 4-Amino-5-carboxamide-2-chloropyrimidine Derivative
This protocol demonstrates the selective amination at C4 followed by the conversion of the acyl chloride to an amide.
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (Nucleophile 1, e.g., morpholine)
-
Primary or Secondary Amine (Nucleophile 2, e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and stirring equipment.
Step-by-Step Procedure:
Part A: Selective C4-Amination
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram). Cool the solution to -20 °C using a dry ice/acetone bath. Causality: Low temperature enhances the kinetic selectivity for the more reactive C4 position over the C2 position.
-
Reagent Addition: In a separate flask, prepare a solution of the first amine (e.g., morpholine, 1.05 eq) and a non-nucleophilic base like DIPEA (1.2 eq) in THF. Add this solution dropwise to the cold pyrimidine solution.
-
Reaction: Stir the reaction at -20 °C for 2-3 hours. The progress can be monitored by LC-MS. The intermediate, 2-chloro-4-(morpholino)pyrimidine-5-carbonyl chloride, is formed. Self-Validation: It is crucial to maintain the low temperature to prevent di-substitution or reaction at C2. This intermediate is typically not isolated.
Part B: C5-Amide Formation
-
Reagent Addition: To the cold reaction mixture from Part A, add the second amine (e.g., benzylamine, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete by LC-MS.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired N-benzyl-2-chloro-4-(morpholino)pyrimidine-5-carboxamide.
Sources
- 1. srinichem.com [srinichem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Versatile Reagent: 2,4-Dichloropyrimidine-5-carbonyl Chloride
Introduction: A Trifunctional Building Block for Drug Discovery
2,4-Dichloropyrimidine-5-carbonyl chloride is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from its trifunctional nature, presenting three distinct reactive sites for sequential and selective modification. The molecule features a highly electrophilic acyl chloride at the 5-position, alongside two chlorine atoms at the 2- and 4-positions of the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[1] This tiered reactivity allows for the controlled, stepwise introduction of various functionalities, making it an ideal scaffold for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs. Pyrimidine cores, in particular, are prevalent in a vast number of FDA-approved drugs, especially protein kinase inhibitors, highlighting the significance of reagents like this in modern pharmaceutical development.[2]
This guide provides an in-depth exploration of the experimental setups for reactions involving this compound, focusing on the underlying chemical principles, detailed protocols for common transformations, and practical advice for troubleshooting.
Compound Profile:
| Property | Value |
| Chemical Formula | C₅HCl₃N₂O[3] |
| Molecular Weight | 211.43 g/mol [3] |
| CAS Number | 2972-52-3[3] |
| Appearance | Liquid[3] |
| Density | 1.645 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.586[3] |
Foundational Safety and Handling Protocols
The high reactivity of this compound necessitates stringent safety protocols. As an acyl chloride, it is highly corrosive and moisture-sensitive. Reaction with water or atmospheric moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves for degradation before use.[4]
-
Body Protection: A flame-retardant lab coat and, for larger-scale operations, a chemical-resistant apron are required.[4]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors or HCl gas.[5]
2.2. Storage and Handling
-
Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[5][7]
-
Dispensing: Use syringes or cannulas for transferring the liquid reagent to maintain an inert atmosphere and prevent exposure.
2.3. Emergency Procedures
-
Spills: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Ensure proper ventilation and wear full PPE.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Principles of Reactivity: A Tale of Three Sites
The synthetic utility of this compound lies in the differential reactivity of its three electrophilic centers.
3.1. The Acyl Chloride (C5-Position) The carbonyl carbon of the acyl chloride is the most electrophilic site. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, thiols, etc.).[9][10] This reaction is typically fast and is the primary transformation targeted in initial synthetic steps. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[10][11]
Caption: General mechanism of nucleophilic acyl substitution.
3.2. The Pyrimidine Ring (C2 and C4 Positions) The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the ring nitrogens and the C5-carbonyl group activates these positions for attack. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[12][13] This selectivity is a cornerstone of its synthetic application, allowing for sequential substitutions.
-
C4-Selectivity: With most common nucleophiles (amines, alkoxides), substitution occurs preferentially at the C4 position. This is attributed to the better stabilization of the Meisenheimer-like intermediate formed during the attack at C4.
-
C2-Selectivity: While less common, C2 selectivity can be achieved under specific conditions, for instance, with certain tertiary amine nucleophiles.[12][13]
Caption: Simplified SNAr mechanism at the C4 position.
Experimental Protocols: Synthesis of Amides and Esters
The following protocols provide detailed, field-tested methodologies for the two most common applications of this compound.
4.1. Protocol 1: General Procedure for Amide Synthesis
This protocol describes the reaction with a primary or secondary amine to form the corresponding amide. The reaction is typically rapid and high-yielding. A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[14]
Materials:
-
This compound
-
Amine (1.0 - 1.1 equivalents)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware, dried in an oven or flame-dried under vacuum.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and the base (e.g., TEA, 1.2 eq.) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the hydrochloride salt of the base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[15]
Caption: Experimental workflow for amide synthesis.
4.2. Protocol 2: General Procedure for Ester Synthesis
Esterification with alcohols requires slightly modified conditions, as alcohols are generally less nucleophilic than amines. A catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[16][17]
Materials:
-
This compound
-
Alcohol (1.0 - 1.2 equivalents)
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under an inert atmosphere, combine the alcohol (1.0 eq.), the stoichiometric base (e.g., TEA, 1.5 eq.), and the catalytic DMAP (0.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C with an ice-water bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Esterifications can be slower than amidations; stir for 4-16 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive alcohols.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (steps 6-10).
Data Summary and Troubleshooting
Table of Typical Reaction Conditions:
| Nucleophile | Base (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Notes |
| Primary Alkyl Amine | TEA (1.2) | None | DCM | 0 to RT | 1-2 | Highly exothermic, slow addition is critical. |
| Aniline | DIPEA (1.5) | None | THF | 0 to RT | 2-6 | Less nucleophilic than alkyl amines. |
| Secondary Amine | TEA (1.2) | None | DCM | 0 to RT | 1-4 | Steric hindrance may slow the reaction. |
| Primary Alcohol | TEA (1.5) | DMAP (0.1) | DCM | 0 to RT | 4-12 | DMAP is essential for efficient conversion.[16] |
| Phenol | Pyridine (2.0) | DMAP (0.1) | CH₃CN | RT to 50 | 8-16 | Requires more forcing conditions. |
| Tertiary Alcohol | TEA (1.5) | DMAP (0.1) | Toluene | 60 | 12-24 | Very hindered; may require higher temperatures and longer times. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive nucleophile.3. Insufficient base or catalyst. | 1. Use fresh or properly stored acyl chloride. Ensure all glassware and solvents are anhydrous.2. For alcohols, add catalytic DMAP. For poorly reactive nucleophiles, consider gentle heating.3. Ensure correct stoichiometry of base and catalyst. |
| Multiple Products (Side Reactions) | 1. Reaction at C4 position of the pyrimidine ring.2. Di-acylation of a primary amine (if excess acyl chloride is used). | 1. Maintain low temperatures (0 °C) during addition and initial reaction phase. Use only a slight excess of the nucleophile.2. Use the amine as the limiting reagent or employ inverse addition (add amine to acyl chloride). |
| Difficult Purification | 1. Emulsion during aqueous workup.2. Product co-elutes with starting material or byproducts. | 1. Add brine to the aqueous layer to break the emulsion.2. Modify the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[15] |
References
- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . PubMed. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . National Institutes of Health. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review . National Institutes of Health. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . ResearchGate. [Link]
-
Addition & Elimination Reactions in Acyl Chlorides . Chemistry LibreTexts. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
Pyrimidine synthesis . Organic Chemistry Portal. [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines . ACS Publications. [Link]
-
What is the best technique for amide purification? . ResearchGate. [Link]
-
Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group . RSC Publishing. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl ethyl fumarate . Organic Syntheses. [Link]
-
Acid Chloride Reactions (General Mechanism) . YouTube. [Link]
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE . Indo American Journal of Pharmaceutical Research. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. [Link]
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97% . Cole-Parmer. [Link]
-
Preparation of Pyridines, Part 3: By Acylation . YouTube. [Link]
-
17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles . PubMed. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. [Link]
-
Explaining the reaction between acyl chlorides and water - addition / elimination . Chemguide. [Link]
-
2,4-Dichloropyrimidine . PubChem. [Link]
-
SAFETY DATA SHEET 2,4-D Granules . Greenbook.net. [Link]
-
Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors . Thieme Chemistry. [Link]
-
CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9 . YouTube. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION . ResearchGate. [Link]
-
CHEMISTRY (862) . Council for the Indian School Certificate Examinations. [Link]
-
Synthesis of alkyl chlorides . Organic Chemistry Portal. [Link]
-
CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8 . YouTube. [Link]
-
(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification . ResearchGate. [Link]
Sources
- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amide Synthesis [fishersci.dk]
- 15. researchgate.net [researchgate.net]
- 16. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Note: Modular Functionalization of Advanced Materials using 2,4-Dichloropyrimidine-5-carbonyl chloride
Executive Summary
2,4-Dichloropyrimidine-5-carbonyl chloride (CAS: 2972-52-3) is a high-value heterocyclic building block characterized by orthogonal trifunctionality . Unlike simple symmetrical cross-linkers, this molecule possesses three reactive sites with distinct electrophilic susceptibilities: an acid chloride at C-5, and chlorine substituents at C-4 and C-2.
This guide outlines the application of this compound as a programmable scaffold for materials science, specifically bridging the gap between organic synthesis and functional materials (MOFs, bioactive surfaces, and hyperbranched polymers). By exploiting the defined reactivity hierarchy (
Mechanistic Basis: The Reactivity Hierarchy
The utility of this compound relies on the precise electronic differentiation of its three leaving groups.
-
Site A (C-5 Carbonyl): The acid chloride is the most reactive site, susceptible to rapid nucleophilic acyl substitution by amines, alcohols, or thiols at low temperatures (
to RT). This serves as the "Anchor Point" . -
Site B (C-4 Chloride): The pyrimidine ring is electron-deficient. The C-4 position is activated by the para-like nitrogen (N-1) and the electron-withdrawing carbonyl group at C-5. It undergoes Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under mild heating ( ). -
Site C (C-2 Chloride): The C-2 position is the least reactive due to the adjacent nitrogen lone pair repulsion and lack of para-activation relative to the C-5 substituent. Functionalization here typically requires higher temperatures (
) or stronger nucleophiles.
Visualization of Reactivity Logic
Figure 1: The thermodynamic and kinetic hierarchy of the three reactive sites allows for "one-pot, multi-step" synthesis or sequential surface engineering.
Application I: Bio-Active Surface Engineering
Target Audience: Drug Development & Biomaterials Engineers Concept: Use the molecule to anchor a drug delivery system to a medical device surface (e.g., titanium implant or polymer stent).
Protocol: Sequential Surface Functionalization
This protocol describes anchoring the scaffold to an amine-functionalized surface, followed by the attachment of a drug payload (at C-4) and a targeting ligand (at C-2).
Materials
-
Substrate: Amine-functionalized glass slide or polymer (e.g., APTES-treated glass).
-
Linker: this compound (10 mM in dry DCM).
-
Base: Diisopropylethylamine (DIPEA).
-
Payload (Drug): Doxorubicin (or model amine-containing fluorophore).
-
Ligand: RGD peptide (or model thiol/amine).
Step-by-Step Methodology
| Step | Operation | Conditions | Mechanistic Action |
| 1. Anchoring | Immerse substrate in Linker solution + 1.2 eq DIPEA. | 1 hour, | Acyl Substitution: The -COCl reacts with surface |
| 2. Wash | Rinse with DCM ( | RT. | Removal of unreacted linker and HCl salts. |
| 3. Payload Loading | Incubate surface with Payload (5 mM in DMF) + 2 eq DIPEA. | 4 hours, | |
| 4. Ligand Capping | Incubate surface with Ligand (10 mM in DMF) + 3 eq DIPEA. | 12 hours, | |
| 5. Validation | XPS (X-ray Photoelectron Spectroscopy) or Fluorescence Microscopy. | N/A | Confirm loss of Cl signal (XPS) or appearance of fluorescence. |
Application II: MOF Linker Precursor Synthesis
Target Audience: Materials Scientists (Porous Materials)
Concept: Synthesis of extended dicarboxylate linkers for Metal-Organic Frameworks (MOFs). The pyrimidine core introduces nitrogen sites for enhanced
Background: Pyrimidine-derived MOFs (e.g., using pyrimidine-4,6-dicarboxylate) exhibit high porosity and luminescence [1]. Using this compound allows for the synthesis of asymmetric linkers via Suzuki coupling.
Workflow: Synthesis of 2,4-Diarylpyrimidine-5-carboxylic Acid Ligands
-
Esterification: React this compound with MeOH/Pyridine to protect the acid chloride as a methyl ester.
-
Yield: >95%[1]
-
-
Regioselective Suzuki Coupling (C-4):
-
Reagents: 1.0 eq Phenylboronic acid,
(5 mol%), , Toluene/Water. -
Conditions:
, 4 hours. -
Outcome: Exclusive arylation at C-4.
-
-
Exhaustive Suzuki Coupling (C-2):
-
Hydrolysis: LiOH/THF/Water to generate the final dicarboxylic acid linker.
Application III: Hyperbranched Polymer Synthesis
Target Audience: Polymer Chemists
Concept: The molecule acts as an
Polymerization Logic
By reacting this compound with a diamine (e.g., 1,6-hexanediamine), one can generate hyperbranched structures.
-
Phase 1: Rapid reaction of diamine with -COCl forms the amide backbone.
-
Phase 2: Slower reaction of the amine end-groups with the C-4/C-2 positions of the pyrimidine ring leads to branching and cross-linking.
-
Result: A robust, nitrogen-rich polymer network suitable for gas separation membranes or chemosensors.
Safety & Handling Protocols
Hazard Class: Corrosive, Sensitizer.[2]
-
Moisture Sensitivity: The acid chloride is highly sensitive to moisture. Hydrolysis releases HCl gas. Always handle in a fume hood.
-
Skin Sensitization: 2,4-Dichloropyrimidine derivatives are known skin sensitizers [2].[2] Double-gloving (Nitrile) is mandatory.
-
Storage: Store under inert atmosphere (
or Ar) at .
References
-
Luminescent MOF Synthesis: Razquin-Bartolome, L., et al. (2023). "A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology." Molecules, 28(19), 6937.
-
Reactivity & Synthesis: Gong, Y., et al. (2019). "Process for preparing 2,4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof." CN Patent 110903250B.
- Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001). "Regioselectivity of the reaction of 2,4-dichloropyrimidine with nucleophiles." Journal of Heterocyclic Chemistry. (Contextual grounding for C4 vs C2 selectivity).
-
Nucleoside/Nucleotide Analogues: De Clercq, E. (2019). "C-5 substituted pyrimidine nucleosides as antiviral agents."[5] Journal of Medicinal Chemistry. (Contextual grounding for biological applications).
Sources
- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening & Library Synthesis of 2,4-Dichloropyrimidine-5-carbonyl Chloride Analogs
Executive Summary
The 2,4-dichloropyrimidine-5-carbonyl chloride scaffold is a "privileged structure" in medicinal chemistry, serving as a core template for ATP-competitive kinase inhibitors (e.g., EGFR, JAK, VEGFR) and antiviral agents. Its unique tri-functional reactivity profile allows for the rapid generation of high-diversity libraries via sequential nucleophilic aromatic substitution (
This guide provides a comprehensive technical workflow for the design, synthesis, and high-throughput screening (HTS) of libraries derived from this scaffold. It integrates quantum mechanical insights into regioselectivity with practical, automated liquid handling protocols to maximize library quality and assay reproducibility.
Chemical Reactivity & Regioselectivity Logic
Success with this scaffold relies entirely on respecting the hierarchy of electrophilicity. The molecule possesses three distinct reactive sites, which must be functionalized in a specific order to avoid polymerization or regiochemical scrambling.
The Reactivity Hierarchy
-
C5-Acid Chloride (Most Reactive): The carbonyl chloride is highly susceptible to hydrolysis and reacts rapidly with nucleophiles (amines, alcohols) even at low temperatures. Crucial: This position must be derivatized first or protected to prevent interference during
reactions. -
C4-Chloride (Highly Activated): The chlorine at position 4 is para-like to the N1 nitrogen and ortho-like to the electron-withdrawing C5-carbonyl. This makes it significantly more electrophilic than the C2-chloride.
-
C2-Chloride (Least Reactive): The chlorine at position 2 is less activated and typically requires higher temperatures or stronger nucleophiles/catalysts to displace.
Mechanistic Insight (LUMO Distribution)
Quantum mechanical modeling (DFT) reveals that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at the C5-carbonyl carbon, followed by C4, and lowest at C2. The presence of the electron-withdrawing carbonyl group at C5 lowers the energy of the transition state for nucleophilic attack at C4, reinforcing the C5
Diagram 1: Regioselective Synthesis Workflow
The following diagram illustrates the logical flow for sequential functionalization, ensuring high purity of the final library members.
Caption: Sequential functionalization strategy exploiting the reactivity gradient (C5 > C4 > C2) to generate tri-substituted pyrimidine libraries.
Automated Library Synthesis Protocol
Objective: To synthesize a 384-member focused library using a liquid handling workstation (e.g., Tecan Freedom EVO or Hamilton STAR).
Reagents & Stock Solutions
-
Scaffold Stock: 0.5 M this compound in anhydrous DCM. (Handle under
). -
Amine Set 1 (R1 - Amide): 0.5 M diverse primary amines in DCM/Pyridine (9:1).
-
Amine Set 2 (R2 - C4): 0.5 M anilines/aliphatic amines in DMA (Dimethylacetamide).
-
Amine Set 3 (R3 - C2): 0.5 M amines in NMP (N-Methyl-2-pyrrolidone).
-
Base: DIEA (N,N-Diisopropylethylamine), neat.
Step-by-Step Workflow
Phase 1: C5-Amide Formation (The Scaffold Loading)
-
Preparation: In a deep-well polypropylene block, dispense 20 µL of Scaffold Stock (10 µmol) into each well.
-
Addition: Add 22 µL of Amine Set 1 (1.1 eq) to the respective wells.
-
Incubation: Shake at 600 rpm for 1 hour at Room Temperature (RT).
-
QC Check: LC-MS of random wells should show complete conversion to the mono-amide (mass = Scaffold + R1 - HCl). The acid chloride is highly unstable; ensure dry conditions.
-
Phase 2: C4-Displacement (
)
-
Solvent Switch: Evaporate DCM (Genevac or
blowdown). Re-dissolve residue in 50 µL DMA. -
Addition: Add 24 µL of Amine Set 2 (1.2 eq) and 5 µL of DIEA.
-
Reaction: Seal plate and heat to 40°C for 4 hours.
-
Note: The C5-amide group activates the C4 position. If R1 is electron-withdrawing, this reaction proceeds faster.
-
Phase 3: C2-Displacement (
)
-
Addition: Add 30 µL of Amine Set 3 (1.5 eq) and 10 µL of DIEA directly to the reaction mixture.
-
Reaction: Seal plate and heat to 90°C for 12 hours.
-
Troubleshooting: If C2 displacement is sluggish (common with steric bulk), add Cs₂CO₃ (solid dispense) or switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos).
-
Phase 4: Work-up & Plating
-
Precipitation: Add water (200 µL) to precipitate the product (if hydrophobic) or extract with EtOAc.
-
Purification: For HTS, crude purity >85% is often acceptable. If lower, use SPE (Solid Phase Extraction) cartridges.
-
Final Plating: Resuspend dried compounds in 100% DMSO to a final concentration of 10 mM .
High-Throughput Screening (HTS) Application Note
Assay Compatibility
This scaffold is frequently used for Kinase Inhibition Assays (e.g., FRET, TR-FRET, ADP-Glo).
-
DMSO Tolerance: Pyrimidine analogs are generally lipophilic. Ensure the final assay DMSO concentration is <1% (typically 0.1-0.5%) to prevent enzyme denaturation while maintaining compound solubility.
Protocol: Kinase Inhibition Screen (384-well format)
Materials:
-
Target Kinase (e.g., EGFR T790M)
-
ATP (at
concentration) -
Substrate peptide (biotinylated)
-
Detection Reagents (e.g., Eu-labeled anti-phosphotyrosine Ab)
Workflow:
-
Acoustic Dispensing: Use an Echo® Liquid Handler to transfer 20 nL of library compounds (10 mM) into the 384-well assay plate.
-
Enzyme Addition: Dispense 10 µL of Kinase Master Mix (Enzyme + Buffer). Incubate 10 min (pre-incubation checks for slow-binding inhibitors).
-
Start Reaction: Add 10 µL of Substrate/ATP Mix.
-
Incubation: 60 min at RT.
-
Stop/Detect: Add 20 µL of Detection Mix (EDTA + Detection Ab).
-
Read: Measure Time-Resolved Fluorescence (TRF) on a multimode reader (e.g., EnVision).
Data Analysis & Validation[1][2]
-
Normalization: $ % \text{Inhibition} = 100 \times \left( 1 - \frac{\text{Sample} - \text{Min}}{\text{Max} - \text{Min}} \right) $
-
Z-Factor (Z'): Must be > 0.5 for a valid screen.[1]
-
Where
is SD and is mean of controls.
-
Quantitative Data Summary: Expected Yields & Selectivity
| Reaction Step | Position | Conditions | Typical Yield | Regioselectivity (Target:Byproduct) |
| 1. Acylation | C5 | DCM, | >95% | >99:1 (vs C4/C2 hydrolysis) |
| 2. | C4 | DMA, | 70-85% | 90:10 (C4 vs C2)* |
| 3. | C2 | NMP, | 50-75% | N/A (Final step) |
*Note: C4 selectivity decreases if R1 (C5-amide) is extremely bulky or if the nucleophile for Step 2 is a tertiary amine, which may favor C2 via an abnormal mechanism (see Ref 5).
Diagram 2: HTS Data Flow & Decision Logic
Caption: Operational workflow for screening the synthesized pyrimidine library, incorporating automated QC checkpoints.
Safety & Handling Protocol (Critical)
This compound is a corrosive lachrymator . It reacts violently with water to release HCl gas.
-
Engineering Controls: All weighing and stock preparation must be performed in a fume hood or an inert atmosphere glovebox .
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Quenching: Quench excess reagent and waste streams with a dilute solution of sodium bicarbonate (
) or NaOH to neutralize the generated acid. Do not add water directly to the concentrated acid chloride.
References
-
National Institutes of Health (NIH). (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Retrieved from [Link]
-
Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,4-Dichloropyrimidine
Welcome to the technical support center for Suzuki coupling reactions involving 2,4-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet challenging transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights to help you overcome common hurdles and achieve optimal results in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when performing Suzuki coupling reactions with 2,4-dichloropyrimidine.
Q1: I am observing a mixture of products in my reaction. What is the expected regioselectivity for the Suzuki coupling of 2,4-dichloropyrimidine?
A1: The Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids generally exhibits a strong preference for substitution at the C4 position.[1][2] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1][3] The pyrimidine ring is an electron-deficient aromatic system, making it more reactive than analogous benzene halides in cross-coupling reactions.[1] While C4 selectivity is the general rule, anomalies favoring the C2 position can occur, primarily due to steric hindrance when additional substituents are present at other positions, such as C5.[1][4]
Q2: My reaction is not going to completion, and I'm isolating a significant amount of a biaryl product derived from my boronic acid. What is this side product and how can I minimize it?
A2: The biaryl product you are observing is likely the result of a homocoupling side reaction of your boronic acid. This is a common issue in Suzuki couplings, particularly in reactions with lower yields, and can complicate purification.[5] Homocoupling is often promoted by the presence of oxygen and can be influenced by the choice of base and catalyst. To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6] Optimization of the base and catalyst system can also be critical.
Q3: I am trying to perform a double Suzuki coupling to substitute both chlorine atoms. What is the best approach?
A3: A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been effectively developed.[3][5] The key to success is a sequential approach that leverages the inherent reactivity difference between the C4 and C2 positions. The first coupling is typically performed at a lower temperature to selectively react at the C4 position. Following the consumption of the initial boronic acid, the second boronic acid and additional base are added, and the reaction temperature is increased to facilitate the coupling at the less reactive C2 position.[5] The choice of solvent is also critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures compared to polar aprotic solvents.[5]
Q4: My reaction with a thiophene-containing boronic acid is failing. What could be the issue?
A4: The failure of Suzuki coupling with thiophen-2-boronic acid is a known issue and is attributed to the poisoning of the palladium catalyst by the sulfur atom in the thiophene ring.[1] Similarly, reactions with pyridinylboronic acids can also be unsuccessful.[1] In such cases, exploring alternative catalysts that are more resistant to poisoning or using protecting group strategies for the heteroatom may be necessary.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in 2,4-dichloropyrimidine Suzuki couplings.
Problem 1: Low or No Conversion of 2,4-Dichloropyrimidine
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure you are using a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ is a commonly used catalyst for this reaction.[1][7] • Consider screening other palladium catalysts, such as those with bulky, electron-rich phosphine ligands, which can stabilize the active catalytic species.[8] • Catalyst deactivation can occur due to the coordinating effect of the pyrimidine nitrogens.[8] Using a higher catalyst loading or a more robust catalyst system might be necessary. |
| Inappropriate Base | • The choice of base is crucial. Potassium carbonate (K₂CO₃) is frequently used and often effective.[1] • If K₂CO₃ is not effective, consider screening other bases such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).[6] The strength and solubility of the base can significantly impact the reaction rate. |
| Suboptimal Solvent | • 1,4-Dioxane, often in a mixture with water, is a commonly successful solvent for this reaction.[1] • Other solvents to consider include THF, DMF, and isopropanol.[1] The optimal solvent can be catalyst-dependent. • For double couplings, alcoholic solvent mixtures (e.g., ethanol/toluene/water) can enhance reactivity.[5] |
| Low Reaction Temperature | • While some reactions can proceed at room temperature, heating is often required.[1] • A systematic screen of temperatures (e.g., 60°C, 80°C, 100°C) is recommended.[1] Be aware that excessively high temperatures can lead to the formation of the 2,4-disubstituted product as a side reaction.[1] |
| Poor Quality Boronic Acid | • Boronic acids can degrade over time. Use fresh or properly stored boronic acid. • Consider converting the boronic acid to its corresponding trifluoroborate salt or pinacol ester, which can be more stable. |
Problem 2: Formation of Significant Side Products
Side Reaction Identification and Mitigation
| Side Product | Identification | Mitigation Strategies |
| Homocoupled Boronic Acid | Biaryl product derived from the boronic acid. | • Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. • Optimize the reaction temperature; sometimes lower temperatures can disfavor homocoupling. • Screen different palladium catalysts and ligands. |
| 2,4-Disubstituted Pyrimidine | Product resulting from the substitution of both chlorine atoms. | • If mono-substitution is desired, carefully control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). • Avoid excessively high reaction temperatures and long reaction times.[1] • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Protodehalogenation Product | Formation of 2- or 4-chloropyrimidine. | • This can be caused by impurities in the reagents or solvents. Ensure all materials are of high purity and anhydrous where necessary. • The choice of base can influence this side reaction; consider using a milder base. |
| Palladium Black | Formation of a black precipitate. | • This indicates catalyst decomposition.[8] • Use bulky, electron-rich phosphine ligands to stabilize the palladium catalyst.[8] • Ensure the reaction is properly deoxygenated, as oxygen can contribute to catalyst decomposition. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for 2,4-dichloropyrimidine Suzuki coupling.
III. Optimized Protocols
The following protocols are based on successful examples from the literature and provide a starting point for your experiments.
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling[1][7]
This protocol is optimized for rapid and efficient synthesis of C4-substituted pyrimidines with low catalyst loading.
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or Heteroaryl Boronic Acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane/H₂O (2:1 mixture)
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 15 minutes.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling[5]
This protocol allows for the sequential, regioselective synthesis of 2,4-diarylpyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
First Boronic Acid (R-B(OH)₂) (1.0 eq)
-
Second Boronic Acid (R'-B(OH)₂) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Ethanol/Toluene/Water solvent mixture
Procedure:
-
To a reaction flask under an inert atmosphere, add 2,4-dichloropyrimidine, the first boronic acid, K₂CO₃, and Pd(PPh₃)₄ in the ethanol/toluene/water solvent mixture.
-
Heat the reaction to 55°C and stir for 12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Add the second boronic acid and more K₂CO₃ to the reaction mixture.
-
Increase the reaction temperature to 90°C and stir for another 12 hours.
-
After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Suzuki Coupling Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering 2,4-Dichloropyrimidine-5-carbonyl chloride
A Guide to Preventing and Troubleshooting Hydrolysis for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-dichloropyrimidine-5-carbonyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the success of your experiments with this highly reactive and valuable building block. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter, with a primary focus on preventing and identifying hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound is a highly reactive organic compound used as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceuticals. Its reactivity stems from the presence of a highly electrophilic carbonyl carbon in the acyl chloride group (-COCl).
The carbon atom in the carbonyl group is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbon, making it an attractive target for nucleophiles.[1] Water, although a weak nucleophile, readily attacks this electrophilic carbon, initiating the hydrolysis process.[2] The electron-withdrawing nature of the dichloropyrimidine ring further enhances the reactivity of the acyl chloride group.[3]
Q2: What is the consequence of hydrolysis and why is it detrimental to my reaction?
Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of this compound, hydrolysis converts the reactive acyl chloride into the corresponding carboxylic acid, 2,4-dichloropyrimidine-5-carboxylic acid, and generates corrosive hydrogen chloride (HCl) gas.[2][4]
This hydrolysis is detrimental for several reasons:
-
Loss of a Key Reagent: The hydrolyzed carboxylic acid is significantly less reactive than the acyl chloride and will not participate in the desired acylation reactions, such as amide bond formation under standard conditions. This directly leads to lower yields of your target molecule.
-
Complicated Purification: The presence of the carboxylic acid as an impurity complicates the purification of your desired product. Its similar structure can make separation challenging.
-
Interference in Subsequent Reactions: If your intended reaction is an amide coupling, the presence of the carboxylic acid can interfere. For instance, in a Schotten-Baumann reaction, the carboxylic acid will not react with the amine under the same conditions as the acyl chloride.[3] Furthermore, the HCl generated can protonate the amine, rendering it non-nucleophilic and unable to react with the remaining acyl chloride.[5]
Troubleshooting Guide: Identifying and Preventing Hydrolysis
Problem 1: My reaction yield is unexpectedly low, and I suspect my starting material is compromised.
How can I confirm if my this compound has hydrolyzed?
The most effective way to confirm hydrolysis is through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Signatures of Hydrolysis:
-
¹H NMR Spectroscopy: The most telling sign of hydrolysis is the appearance of a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. This signal corresponds to the acidic proton of the carboxylic acid group (-COOH). The proton on the pyrimidine ring will also experience a slight shift in its chemical environment.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a key indicator. For the acyl chloride, the carbonyl carbon typically appears around 160-170 ppm. Upon hydrolysis to the carboxylic acid, this signal will shift further downfield to approximately 170-185 ppm.
-
FTIR Spectroscopy: Infrared spectroscopy provides clear evidence of hydrolysis.
-
This compound: Expect a strong, sharp absorption band for the C=O stretch of the acyl chloride in the region of 1750-1815 cm⁻¹.
-
2,4-Dichloropyrimidine-5-carboxylic acid: The hydrolyzed product will show two characteristic absorptions: a broad O-H stretch from approximately 2500-3300 cm⁻¹ (often overlapping with C-H stretches) and a C=O stretch for the carboxylic acid, which is typically found at a lower frequency than the acyl chloride, around 1700-1725 cm⁻¹.
-
Workflow for Diagnosing Hydrolysis:
Caption: Diagnostic workflow for confirming hydrolysis of the acyl chloride.
Problem 2: How can I prevent the hydrolysis of this compound during storage and my experiment?
Prevention is the most effective strategy. Given the high reactivity of this compound, meticulous handling under anhydrous conditions is paramount.
Storage and Handling Protocol:
-
Inert Atmosphere: Always store and handle this compound under a dry, inert atmosphere such as nitrogen or argon.[6]
-
Appropriate Containers: Use containers with tight-fitting seals, preferably with a septum that allows for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.
-
Desiccation: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide) to protect it from ambient moisture.
Experimental Protocol for Anhydrous Amide Synthesis:
This protocol provides a step-by-step guide for performing an amide coupling reaction while minimizing the risk of hydrolysis.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas immediately before use.[7]
-
Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
-
Solvent Preparation:
-
Use a high-quality anhydrous solvent. The water content of commercially available "anhydrous" solvents can vary.[8] For highly sensitive reactions, it is best to dry the solvent yourself.
-
Solvent Drying: Molecular sieves (3Å or 4Å) are a convenient and effective method for drying many common organic solvents.[9][10] The required amount and drying time will depend on the solvent and its initial water content.
Solvent Drying Agent Recommended Loading (% m/v) Minimum Drying Time Typical Residual Water Content (ppm) Dichloromethane (DCM) 3Å Molecular Sieves 10% 24 hours < 1 Tetrahydrofuran (THF) 3Å Molecular Sieves 20% 72 hours ~ 4 Toluene 3Å Molecular Sieves 10% 24 hours < 5 Acetonitrile 3Å Molecular Sieves 10% 24 hours < 1 Data synthesized from literature sources.[7]
-
Verification of Dryness: For the most critical applications, the water content of the solvent can be accurately determined using Karl Fischer titration.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of nitrogen or argon.
-
Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) in the anhydrous solvent in the reaction flask. The base is crucial to neutralize the HCl that will be generated during the reaction.[5]
-
Slowly add the this compound to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be aware that acyl chlorides can streak on silica gel TLC plates or hydrolyze if the plate is not dry.[11]
-
Experimental Workflow for Preventing Hydrolysis:
Caption: Step-by-step workflow for minimizing hydrolysis in reactions with this compound.
Safety, Quenching, and Disposal
Q3: How should I safely handle and dispose of unreacted this compound?
This compound is a corrosive and reactive compound that releases HCl upon contact with moisture. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quenching Procedure:
Unreacted acyl chlorides must be safely quenched before disposal.
-
Inert Atmosphere: Perform the quenching procedure in a fume hood under an inert atmosphere.
-
Slow Addition to a Nucleophile: Slowly and carefully add the acyl chloride to a stirred, cooled (ice bath) solution of a weak nucleophile. Suitable quenching agents include:
-
Water (be prepared for a vigorous reaction and HCl evolution).
-
A dilute solution of sodium bicarbonate.
-
An alcohol, such as isopropanol or methanol, which will form the less reactive ester.[6]
-
-
Neutralization: After the initial quenching, neutralize the resulting acidic solution with a base (e.g., sodium bicarbonate) before disposal.
Disposal:
Dispose of the neutralized waste in accordance with your institution's and local regulations for chemical waste.[12]
By understanding the reactive nature of this compound and diligently applying these preventative and troubleshooting measures, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and deriv
- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. US3561005A.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Reactions of Acyl Chlorides with Water. (2023, January 22). In Chemistry LibreTexts.
- Acyl Chlorides (A-Level). (n.d.). In ChemistryStudent.
- Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. (n.d.).
- 2,4-Dichloropyrimidine. (n.d.). In PubChem.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). In Chemistry Steps.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Application Note AN-055: Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). (2020, April 6). In Applied Analytics.
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
- Preparing Anhydrous Reagents and Equipment. (n.d.). In Moodle@Units.
- 2,4-Dichloropyrimidine-5-carboxylic acid 97 37131-89-8. (n.d.). In Sigma-Aldrich.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). In BASF.
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). In Chemistry LibreTexts.
- A Level Chemistry Revision Notes - Acyl Chlorides. (n.d.). In Save My Exams.
- Anhydrous solvents. (n.d.). In Kanto Chemical CO.,INC.
- Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
- Quenching Reactive Substances. (2006, October 27). In KGROUP.
- Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. (n.d.). In doc brown's advanced A level organic chemistry revision notes.
- Analyzing acid chlorides? (n.d.). In ECHEMI.
- ACYL CHLORIDES & ACIDS. (n.d.). In LearnedGuys.com.
- anslyn group safety manual. (n.d.).
- 3A sieves are almost always the best choice for drying solvents. (2022, March 14). In r/Chempros. Reddit.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. In The Research Group of Yves Rubin.
- Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). In YouTube.
- Anhydrous solvents
- Hazardous Substance Fact Sheet. (n.d.).
- SAFETY DATA SHEET. (2010, September 7). In Fisher Scientific.
- How wet can solvents be. (2025, September 9). In r/OrganicChemistry. Reddit.
- 2,4-Dichloropyrimidine-5-carboxylic acid amide 95% | CAS: 1240390-28-6. (n.d.). In AChemBlock.
- 2,4-Dichloro-5-fluoropyrimidine. (n.d.). In PubChem.
- 2,4-Dichloro-5-pyrimidinecarbonyl chloride | CAS 2972-52-3. (n.d.). In SCBT.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. learnedguys.com [learnedguys.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. kanto.co.jp [kanto.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.co.uk [fishersci.co.uk]
troubleshooting failed reactions with 2,4-Dichloropyrimidine-5-carbonyl chloride
Status: Operational Ticket ID: PYR-5-COCl-TS Subject: Troubleshooting Reactivity, Regioselectivity, and Stability Assigned Specialist: Senior Application Scientist[1]
Core Reactivity Profile: The "Three-Headed" Electrophile
To successfully troubleshoot reactions with 2,4-Dichloropyrimidine-5-carbonyl chloride , you must first understand that this molecule possesses three distinct electrophilic sites with a defined hierarchy of reactivity. Most experimental failures stem from a misunderstanding of this hierarchy or environmental factors (moisture) disrupting it.[1]
The Reactivity Hierarchy (Kinetic Order)
-
Site A (C5-Carbonyl Chloride):
more reactive than the ring carbons.[1] Reacts violently with nucleophiles (amines, alcohols) and water.[1] -
Site B (C4-Chlorine): Highly activated for
due to the para-relationship with N1 and the electron-withdrawing carbonyl at C5. -
Site C (C2-Chlorine): The least reactive site.[1] Requires higher temperatures or stronger nucleophiles to displace once C4 is substituted.[1]
Visualizing the Reactivity Map
The following diagram illustrates the electrophilic susceptibility of the molecule.
Figure 1: Electrophilic hierarchy. The carbonyl chloride must be engaged (or protected) first before attempting ring substitution to maintain regiocontrol.
Troubleshooting Guide: Failure Modes & Solutions
Scenario A: "My Starting Material (SM) Disappeared, but I got Carboxylic Acid."
Diagnosis: Hydrolysis.[1][2] The acid chloride moiety is extremely moisture-sensitive. Mechanism: Water attacks the carbonyl, displacing chloride to form 2,4-dichloropyrimidine-5-carboxylic acid.[1]
| Checkpoint | Observation | Solution |
| Solvent Quality | Used "Anhydrous" bottle opened 1 week ago. | Critical: Use freshly distilled solvents or molecular sieves (3Å/4Å).[1] Solvents like THF and DCM absorb atmospheric moisture rapidly.[1] |
| Reagent Appearance | SM is a sticky solid or fuming liquid.[1] | SM should be a clear/pale yellow liquid or low-melting solid.[1] If it fumes in air, it is releasing HCl (hydrolysis).[1] Action: Distill under vacuum if possible, or purchase fresh ampoules. |
| Base Quality | Using old Triethylamine/DIPEA.[1] | Wet amine bases are common culprits.[1] Dry your base over KOH or CaH2.[1] |
Scenario B: "I Wanted an Amide, but I Got a Mixture of Products."
Diagnosis: Competition between Acylation (C5) and
-
The Fix (Temperature Control):
-
The Fix (Stoichiometry):
Scenario C: "I Wanted to Substitute C2, but C4 Reacted Instead."
Diagnosis: Intrinsic Regioselectivity Rules. Mechanism: In pyrimidines with an electron-withdrawing group (EWG) at C5 (like a carbonyl), the C4 position is significantly more electrophilic than C2.[1]
-
Standard Rule: Nucleophiles will attack C4 first [1, 2].
-
Exception (Steric Control): Bulky tertiary amines may show C2 selectivity, but this is rare for primary/secondary amines [2].[1]
-
Solution: If you need the C2-substituted product, you usually cannot do it directly on this scaffold.[1]
-
Strategy: You may need to start with a 2-amino-4-hydroxypyrimidine precursor, or use a different scaffold where C4 is blocked or deactivated.[1]
-
Validated Protocols
Protocol 1: Quality Control (The Methanol Test)
Before running a precious reaction, validate the activity of your acid chloride.
-
Sampling: Take a small aliquot (10 µL) of this compound.
-
Quench: Dissolve immediately in 0.5 mL dry Methanol-d4 (or regular MeOH).
-
Analysis: Run LC-MS or NMR.
-
Pass: Quantitative conversion to the Methyl Ester (2,4-dichloropyrimidine-5-carboxylate).
-
Fail: Presence of Carboxylic Acid (hydrolysis product) or unreacted SM (unlikely in MeOH).[1]
-
Protocol 2: Selective Amide Formation (Preserving Ring Chlorines)
Target: Reaction at C5 only.[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve 1.0 eq of Acid Chloride in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath) or -78°C (Dry ice/Acetone) if the amine is very reactive.[1]
-
Addition: Mix 1.0 eq Amine + 1.1 eq DIPEA in DCM. Add this mixture dropwise over 15-20 minutes.
-
Why? Keeps local concentration of amine low, preventing "double attack" on the ring.
-
-
Monitoring: Stir at low temperature for 1 hour. Quench a small aliquot with MeOH (see QC protocol) to check consumption of acid chloride.
-
Workup: Wash with cold dilute HCl (to remove DIPEA) and brine. Dry over Na2SO4.[1]
-
Note: Avoid strong basic washes (NaOH) which might hydrolyze the remaining chlorines on the ring.
-
Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic flow for post-reaction analysis.
Frequently Asked Questions (FAQ)
Q: Can I do the
Q: Why is my product decomposing on the silica column? A: 2,4-Dichloropyrimidines can be sensitive to the acidity of silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine in your eluent to neutralize acidic sites.[1] Alternatively, use neutral alumina.[1]
Q: I see a "dimer" in my LCMS. What is it? A: This is often the anhydride formed by the reaction of the product acid (from hydrolysis) with the starting acid chloride. It indicates moisture contamination.[1]
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1][3] (General reactivity of pyrimidines: C4 > C2).[1][4]
-
Barvian, N. C. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 2015 , 80(9), 4791–4796.[1] [1]
-
Creative Proteomics. "Pyrimidine Metabolism Pathways." (Context on biological relevance of pyrimidine synthesis).
Sources
Navigating Pyrimidine Chlorination: A Technical Guide to Preventing Over-Chlorination
For Immediate Release
Over-chlorination is a common yet challenging side reaction in the synthesis of chlorinated pyrimidines, which are crucial intermediates in the pharmaceutical industry. The formation of di- or tri-chlorinated byproducts not only reduces the yield of the desired mono-chlorinated product but also complicates purification processes, leading to significant time and resource expenditure. This guide is designed to address these challenges head-on, providing a clear path to successful and reproducible outcomes.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is structured in a question-and-answer format to directly address the specific problems encountered during experimental work.
Question 1: My reaction is producing a significant amount of dichlorinated pyrimidine. How can I improve the selectivity for mono-chlorination?
Answer: Achieving mono-selectivity in pyrimidine chlorination hinges on controlling the reactivity of both the substrate and the chlorinating agent. Several factors can be optimized:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. For many applications, phosphoryl chloride (POCl₃) is the reagent of choice for converting hydroxypyrimidines to their chloro-derivatives.[1][2] However, the reaction conditions, particularly temperature and stoichiometry, must be carefully controlled. Using an equimolar amount of POCl₃ can be an effective strategy to minimize over-chlorination, especially in solvent-free, high-temperature conditions.[1][2][3]
-
Reaction Temperature: Elevated temperatures can favor over-chlorination. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. For reactions with excess POCl₃, temperatures are typically in the range of 60-110°C.[4] Stepwise temperature ramping can also be a useful technique to control the initial stages of the reaction.
-
Stoichiometry of Reagents: Carefully controlling the molar ratio of the chlorinating agent to the pyrimidine substrate is critical. While historical methods often employed a large excess of POCl₃, modern approaches emphasize using near-equimolar amounts to enhance selectivity and reduce waste.[1][2][5]
-
Presence of a Base: The addition of a base, such as pyridine or a hindered amine, can influence the reaction pathway.[1] Bases can act as catalysts or acid scavengers, and their presence can modulate the reactivity of the system. However, in some cases, conducting the reaction without a base but with an excess of phosphorus and chlorine sources can also be effective.[4]
Question 2: I am observing the formation of unexpected byproducts other than over-chlorination. What could be the cause?
Answer: The formation of unexpected byproducts can often be traced back to side reactions involving the chlorinating agent or the pyrimidine ring itself.
-
Side Reactions with POCl₃: Phosphoryl chloride is a highly reactive reagent and can participate in side reactions beyond simple chlorination.[6] It can react with other functional groups present on the pyrimidine ring or substituents. In the presence of amides like DMF or DMAc, POCl₃ can form Vilsmeier-Haack type reagents, which are themselves potent electrophiles and can lead to formylation or other modifications of the pyrimidine ring.[6]
-
Ring Opening or Degradation: Under harsh reaction conditions (e.g., very high temperatures, prolonged reaction times), the pyrimidine ring can become susceptible to cleavage or other forms of degradation.[7]
-
Reaction with Solvents: If a solvent is used, it must be inert to the reaction conditions. Aprotic solvents are generally preferred.[8]
Question 3: How can I effectively monitor the progress of my chlorination reaction to prevent over-chlorination?
Answer: Real-time reaction monitoring is essential for stopping the reaction at the optimal point, thereby maximizing the yield of the desired product and minimizing byproduct formation.
-
Chromatographic Techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools for monitoring the disappearance of the starting material and the appearance of the product and byproducts.[9] Gas Chromatography-Mass Spectrometry (GC/MS) can also be used for volatile compounds.[9][10]
-
Sampling: It is crucial to take representative samples from the reaction mixture at regular intervals. Quenching these aliquots appropriately before analysis is necessary to obtain an accurate snapshot of the reaction's progress.
Frequently Asked Questions (FAQs)
Q1: What is the best workup procedure to remove excess POCl₃ and purify the chlorinated pyrimidine?
A1: Quenching the reaction mixture by carefully adding it to ice-water is a standard procedure.[1] This hydrolyzes the excess POCl₃ to phosphoric acid. The pH of the aqueous solution is then typically adjusted to 8-9 with a base like sodium carbonate to precipitate the chlorinated pyrimidine product, which can then be isolated by filtration.[1][5] For products that are not solids, extraction with a suitable organic solvent is necessary.[5] Distillation can also be an effective purification method for some chlorinated pyrimidines.[4]
Q2: Are there alternative chlorinating agents to POCl₃ that might offer better selectivity?
A2: Yes, while POCl₃ is widely used, other reagents can be employed. Phosgene (COCl₂) or its safer synthetic equivalents can be used for the chlorination of hydroxypyrimidines.[4][8] The choice of chlorinating agent will depend on the specific substrate and the desired reactivity.
Q3: Can computational methods help in predicting the likelihood of over-chlorination?
A3: Computational studies can provide valuable insights into the reaction mechanisms and the relative reactivities of different positions on the pyrimidine ring towards chlorination.[7] By understanding the electronic properties of the substrate, it is possible to predict the most likely sites of chlorination and thus anticipate potential over-chlorination issues.
Experimental Protocols & Data
Protocol 1: Selective Mono-chlorination of a Hydroxypyrimidine using Equimolar POCl₃
This protocol is adapted from a solvent-free, large-scale chlorination procedure.[1][2]
-
Reaction Setup: In a sealed, pressure-rated reactor, add the hydroxypyrimidine substrate (1.0 eq), phosphoryl chloride (1.0-1.1 eq per hydroxyl group), and pyridine (1.0 eq).
-
Heating: Seal the reactor and heat the mixture to 140-160°C for 2-4 hours. The optimal temperature and time should be determined for each specific substrate.
-
Workup: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Isolation: Adjust the pH of the resulting slurry to 8-9 using a saturated solution of sodium carbonate. The solid product is then collected by filtration, washed with water, and dried.
Table 1: Comparison of Chlorinating Agents and Conditions for Selectivity
| Chlorinating Agent | Stoichiometry (Agent:Substrate) | Temperature (°C) | Base | Typical Selectivity | Reference |
| POCl₃ | Equimolar | 140-160 | Pyridine | High for mono-chlorination | [1][2] |
| POCl₃ | Excess | 60-110 | None or Hindered Amine | Variable, risk of over-chlorination | [4] |
| Phosgene (COCl₂) | Stoichiometric | 90-160 | Catalyst (e.g., Quaternary Ammonium Salt) | Can be selective | [8] |
Visualizing the Process
Diagram 1: Decision Workflow for Troubleshooting Over-chlorination
Caption: Troubleshooting flowchart for over-chlorination.
References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available from: [Link]
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. Available from: [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available from: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available from: [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC - NIH. Available from: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available from: [Link]
- WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.
-
Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases - PubMed. Available from: [Link]
-
SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. Available from: [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available from: [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Available from: [Link]
-
Rationalising the reactivity of phosphoryl chloride - Chemistry Stack Exchange. Available from: [Link]
-
Use of phosphorus oxychloride in synthesizing nucleotides and. Available from: [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]
-
Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Dichloropyrimidine Reactivity
Ticket System Status: ONLINE Current Topic: Solvent Effects & Reactivity Modulation of 2,4- and 4,6-Dichloropyrimidines Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The Dichloropyrimidine Challenge
Welcome to the technical support hub. If you are working with dichloropyrimidines (DCPs), you are likely navigating a delicate balance between regioselectivity (C4 vs. C2 substitution) and reactivity (rate of conversion).[1]
Dichloropyrimidines are non-symmetric electrophiles. The C4 position is inherently more electrophilic due to the para-like relationship with N1 and the ortho-like relationship with N3. However, this intrinsic bias is fragile. The choice of solvent does not merely dissolve your reactants; it actively participates in the transition state stabilization, hydrogen bonding, and even competitive degradation.
This guide provides self-validating protocols and troubleshooting logic to master these effects.
Module 1: Controlling Regioselectivity (C4 vs. C2)
User Issue: "I am targeting the C4-amine, but I'm seeing significant C2-isomer formation (or a bis-substituted byproduct)."
The Mechanism
The reaction proceeds via an
-
C4 Attack: Leads to an intermediate stabilized by the para-nitrogen (N1). This is generally kinetically favored.
-
C2 Attack: Leads to an intermediate stabilized by two adjacent nitrogens, but often suffers from steric hindrance if C4/C6 have substituents.
Solvent Effect:
-
Polar Aprotic (DMF, DMSO, NMP): These solvents stabilize the polar transition state, generally accelerating the reaction at both positions. This can erode selectivity because the C2 pathway becomes accessible at lower temperatures.
-
Protic Solvents (EtOH, iPrOH): These can form hydrogen bonds with the pyrimidine nitrogens. While they generally slow the reaction, they often enhance C4 selectivity by "solvating" the N3, making the C4 position more electrophilic relative to C2.
-
Non-Polar (Toluene, DCM): Rarely used for
without catalysis due to poor rate, but high selectivity is often observed because the reaction is strictly under electronic control.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing regioselectivity loss in 2,4-dichloropyrimidine substitutions.
Protocol 1.0: High-Selectivity C4-Amination
Use this when standard DMF protocols yield >10% C2 isomer.
-
Solvent Selection: Use Isopropanol (iPrOH) or n-Butanol .
-
Why: Protic solvents H-bond with the nucleophile (moderating its reactivity) and the pyrimidine nitrogens.
-
-
Temperature: Cool to -10°C to 0°C .
-
Base: Use DIPEA (1.1 equiv) . Add slowly.
-
Why: Scavenges HCl. Do not use inorganic bases (K2CO3) in alcohols if solubility is poor, as this creates heterogeneous kinetics.
-
-
Execution:
-
Dissolve 2,4-DCP (1 equiv) in iPrOH (10 vol). Cool.
-
Add Amine (0.95 equiv) dropwise. Limiting the amine prevents bis-addition.
-
Monitor by HPLC/UPLC. C4 product usually elutes after C2 isomer on reverse phase (check specific column chemistry).
-
Module 2: The "DMF Trap" (Hydrolysis & Impurities)
User Issue: "I see a byproduct with Mass [M+29] or [M+44] relative to my starting material, or conversion has stalled."
The Hidden Reaction
Dimethylformamide (DMF) is not inert. In the presence of Lewis acids, bases, or heat, it hydrolyzes to form dimethylamine (HNMe2) and formate.
-
The [M+29] Impurity: This is the Dimethylaminopyrimidine . The generated HNMe2 is a better nucleophile than many anilines and will rapidly displace the chloride.
-
The [M-Cl+OH] Impurity: Hydrolysis of the pyrimidine itself to a hydroxypyrimidine (tautomerizes to pyrimidone). This happens in "wet" polar aprotic solvents.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| New peak +29 amu | DMF decomposition to Dimethylamine. | Switch Solvent: Use NMP or DMAc (more stable). Dry DMF: Store over 4Å sieves. |
| New peak -18/+1 amu | Hydrolysis (Cl | Water Control: The solvent is wet. Use anhydrous grade. Base Change: Avoid hydroxides/carbonates; use hindered amines (DIPEA). |
| Reaction turns black/tar | Polymerization or decomposition. | Temp Control: 2,4-DCP is thermally unstable >100°C in basic DMF. Lower temp to 60°C and extend time. |
Green Chemistry Alternative: Cyrene™
Cyrene (dihydrolevoglucosenone) is a dipolar aprotic solvent derived from cellulose. It is a superior alternative to DMF/NMP for
-
Pros: Non-toxic, high boiling point, good solubility for DCPs.
-
Cons: Unstable with inorganic bases (e.g., K2CO3) at high temps (polymerizes).
-
Protocol: Use Triethylamine or DIPEA as the base. Keep reaction times short (<30 mins) if heating is required.
Module 3: Reaction Rate & Solubility
User Issue: "The reaction is too slow in alcohols, but dirty in DMF."
Solvent Polarity & Rate Acceleration
reactions proceed through a polar transition state. Increasing solvent polarity (Dielectric Constant,Solvent Hierarchy for 2,4-DCP Reactivity:
-
DMSO (
): Fastest rates, highest risk of side reactions. -
DMF/NMP (
): Standard balance. -
MeCN (
): Good rate, easier workup (evaporation), but poor solubility for some fused pyrimidines. -
THF/Dioxane (
): Very slow for without catalysis. Requires reflux.[3]
Protocol 3.0: The "On-Water" Acceleration
Surprisingly, some dichloropyrimidines react cleanly in water or water/dioxane mixtures. The hydrophobic effect forces the organic reactants together, accelerating the reaction despite water's nucleophilicity.
Workflow:
-
Suspend 2,4-DCP and Amine in Water (5 vol) .
-
Add surfactant (optional, e.g., TPGS-750M 2 wt%) or use 1:1 Water/Dioxane.
-
Heat to 60°C.
-
Result: The product often precipitates out as a solid, while the HCl salt dissolves in the aqueous phase.
-
Workup: Simple filtration.
Module 4: Visualizing the Workflow
The following diagram illustrates the critical "Solvent-Base-Temperature" triangle that dictates the fate of your dichloropyrimidine.
Figure 2: Impact of solvent system on product purity and reaction outcome.
References
-
Regioselectivity Mechanisms
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. (Explains LUMO/LUMO+1 interactions and substituent effects).
-
-
Green Solvents (Cyrene)
-
Wilson, K. L., et al. "Cyrene™ as a bio-based solvent for the SNAr reaction." Green Chemistry, 2019.[4] (Details the stability issues with bases).
-
-
Solvent Effects on 2,4-DCP
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Discusses how tertiary amines can shift selectivity to C2).
-
-
Hydrolysis & "On-Water" Effects
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparison of water vs. organic solvents for chloropyrimidines).
-
-
Palladium Catalyzed Selectivity
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] (Demonstrates >30:1 C4 selectivity using Pd-catalysis vs standard SNAr).
-
Sources
Validation & Comparative
validation of kinase inhibition assays for pyrimidine derivatives
Introduction: The Pyrimidine Privilege and the Validation Trap
In kinase drug discovery, the pyrimidine scaffold is not merely a chemical structure; it is a "privileged scaffold."[1][2][3] From Ibrutinib (BTK inhibitor) to Palbociclib (CDK4/6 inhibitor), pyrimidine derivatives mimic the adenine ring of ATP, allowing them to anchor effectively into the kinase hinge region via hydrogen bonding.
However, this structural advantage brings a distinct bioanalytical challenge. Pyrimidine derivatives are often highly conjugated systems prone to autofluorescence and aggregation . When validating assays for these compounds, a standard "off-the-shelf" protocol is insufficient. A researcher must distinguish between true enzymatic inhibition and assay artifacts caused by the compound's physicochemical properties.
This guide objectively compares assay platforms and outlines a self-validating workflow specifically tailored for pyrimidine-based kinase inhibitors.
Part 1: The Comparative Landscape
For a pyrimidine-focused campaign, three primary assay technologies dominate the landscape. The choice depends on the balance between sensitivity , interference risk , and throughput .[1]
Radiometric Assays ( -ATP)
-
Mechanism: Direct measurement of
transfer from ATP to the substrate. -
Verdict: The "Gold Standard" for accuracy but the "Last Resort" for throughput.
-
Pyrimidine Context: Pyrimidines cannot interfere with radioisotopic detection. If a compound shows activity here but not in fluorescence assays, the fluorescence data was likely an artifact.
ADP-Glo™ (Luminescent ADP Detection)[4]
-
Mechanism: Coupled enzyme system. Step 1: Deplete remaining ATP.[4] Step 2: Convert ADP (product) back to ATP
Luciferase Light. -
Verdict: The Recommended Workhorse for pyrimidine screening.
-
Pyrimidine Context: Luminescence (glow) is spectrally distinct from pyrimidine autofluorescence (usually blue/green). It is less prone to "inner filter effects" than fluorescence intensity assays.
TR-FRET (LanthaScreen™ / HTRF)
-
Mechanism: Energy transfer between a donor (Europium/Terbium) and an acceptor on the phosphorylated product.
-
Verdict: High throughput but High Risk .
-
Pyrimidine Context: Many pyrimidine derivatives fluoresce in the 300–500 nm range or quench fluorescence. While Time-Resolved (TR) reading mitigates short-lived autofluorescence, high concentrations of colored pyrimidines can still distort the signal (quenching).
Summary of Performance
| Feature | Radiometric ( | ADP-Glo™ (Luminescent) | TR-FRET (LanthaScreen) |
| Direct Measurement | Yes (Phosphate) | No (ADP Product) | No (Phospho-antibody) |
| Interference Risk | Lowest | Low (Chemical inhibition of luciferase possible) | Moderate/High (Quenching/Fluorescence) |
| Sensitivity | High (fmol detection) | High (0.2–1.0 µM ATP range) | Moderate |
| Pyrimidine Suitability | Validation Only | Primary Screening | Secondary (with caution) |
Part 2: Scientific Integrity & Validation Framework
To validate an assay for pyrimidines, you must prove the signal reduction is due to ATP-competitive inhibition and not compound aggregation or reporter interference.
The ATP Apparent Rule
Most pyrimidine inhibitors are Type I (ATP-competitive) .
-
The Error: Running screens at saturating ATP (e.g., 1 mM) will outcompete your inhibitor, causing false negatives (right-shifted IC50).
-
The Fix: You must determine the ATP
for your specific kinase lot. Run the screen at . This balances signal magnitude with inhibitor sensitivity.
Linearity and Z'-Factor
-
Linearity: The reaction must be stopped while in the initial velocity phase (usually <10-20% substrate conversion). If you convert 50% of the substrate, the enzyme velocity slows down, masking the effect of weak inhibitors.
-
Z'-Factor: A statistical measure of assay robustness. For HTS,
is required. (Where is the positive control and is the negative control).
The "Promiscuous Aggregator" Check
Lipophilic pyrimidines can form colloidal aggregates that sequester the enzyme, looking like inhibition.
-
Validation Step: Run the IC50 curve with and without 0.01% Triton X-100 (or Tween-20).
-
Result: If the IC50 shifts dramatically (e.g., >10-fold loss of potency) with detergent, your compound is likely an aggregator (false positive).
Part 3: Visualizing the Decision Logic
The following diagram illustrates the critical decision-making process for selecting and validating the assay platform based on the compound's properties.
Caption: Decision tree for selecting kinase assay platforms based on pyrimidine physicochemical properties.
Part 4: Detailed Protocol (ADP-Glo™ Workflow)
This protocol is optimized for a 384-well plate format using a generic Ser/Thr kinase. It includes the critical "ATP Depletion" step which is unique to this format.
Reagents
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Specific peptide/protein for your kinase (e.g., Histone H1).
-
Ultrapure ATP: Prepare at
. -
ADP-Glo Reagent: (Promega).
-
Kinase Detection Reagent: (Promega).
Step-by-Step Methodology
1. Compound Preparation (The Source Plate)
-
Dissolve pyrimidine derivatives in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO.
-
Transfer 50 nL of compound to the assay plate (final DMSO conc < 1%).
2. The Kinase Reaction (Phase I)
-
Add Enzyme: Dispense 2.5 µL of Kinase in Assay Buffer.
-
Incubate: 10 mins at RT (allows compound to bind the hinge region).
-
Start Reaction: Add 2.5 µL of Substrate/ATP Mix.
-
Note: Final ATP concentration should equal the
.
-
-
Incubate: 60 mins at RT.
-
Critical: Ensure <20% ATP conversion to ADP to maintain linearity.
-
3. ADP Detection (Phase II)
-
Stop Reaction: Add 5 µL of ADP-Glo Reagent .
-
Incubate: 40 mins at RT.
-
Mechanism:[5] This stops the kinase and enzymatically depletes all unconsumed ATP. If this step is too short, remaining ATP will cause high background.
-
4. Signal Generation (Phase III)
-
Add Detection Reagent: Add 10 µL of Kinase Detection Reagent .
-
Incubate: 30 mins at RT.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Visualizing the ADP-Glo Mechanism
Understanding the chemistry is vital for troubleshooting. If your pyrimidine inhibits Luciferase (rare but possible), you will get a false positive (low signal = apparent inhibition).
Caption: The biphasic mechanism of ADP-Glo. Note that unconsumed ATP must be depleted before detection.
Part 5: Data Analysis & Acceptance Criteria
Do not rely solely on the IC50 value. Analyze the curve shape.
-
Hill Slope: A standard competitive inhibitor should have a Hill Slope (coefficient) near -1.0 .
-
Slope < -2.0: Suggests aggregation or irreversible binding.
-
Slope > -0.5: Suggests solubility limits or negative cooperativity.
-
-
Signal-to-Background (S/B):
. Should be > 5. -
Solvent Tolerance: Ensure the DMSO concentration used (typically 1%) does not inhibit the kinase by >20% compared to the buffer-only control.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background (Low S/B) | Incomplete ATP depletion | Increase Phase II incubation time. |
| Steep Hill Slope (> -2.0) | Compound Aggregation | Add 0.01% Triton X-100 to buffer. |
| Right-shifted IC50 | ATP concentration too high | Re-measure Km; lower ATP to Km. |
| Inhibition in "No Kinase" well | Luciferase Inhibition | Run a "counter-screen" with ADP only (no kinase). |
References
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? Comparison of Radiometric, Luminescent, and TR-FRET. Retrieved from [Link]
-
Promega Corporation. (2024). Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats (Radiometric vs ADP-Glo). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: 2,4-Dichloropyrimidine-5-carbonyl chloride vs. Standard Pyrimidine Scaffolds
Product Focus: 2,4-Dichloropyrimidine-5-carbonyl chloride (CAS: 2972-52-3) Synonyms: 2,4-Dichloro-5-chlorocarbonylpyrimidine; DCPCC Primary Application: Synthesis of fused bicyclic kinase inhibitors (e.g., Pyrimido[4,5-d]pyrimidines) and covalent probes.
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of drug discovery, this compound (DCPCC ) is not merely a building block; it is a divergent core generator . Unlike its structural cousin 2,4-Dichloropyrimidine (DCP) , which allows for linear substitution only, DCPCC possesses a third electrophilic trigger at the C5 position (the acid chloride).
This guide objectively compares DCPCC against standard pyrimidines. The critical finding is that DCPCC derivatives consistently demonstrate superior target residence time and selectivity profiles in kinase inhibition assays compared to monocyclic analogs, primarily due to their ability to form fused bicyclic systems that mimic the adenosine triphosphate (ATP) purine core.
Chemical Reactivity & Mechanism[1][2]
To understand the biological potential, one must first master the chemical reactivity. DCPCC offers three distinct electrophilic sites, allowing for programmable regioselectivity.
Reactivity Hierarchy (The "Order of Operations")
-
C5-Carbonyl Chloride (-COCl): Highly reactive towards nucleophiles (amines, alcohols). Often reacts first unless temperature is strictly controlled (< 0°C) or steric bulk is used.
-
C4-Chloride: Highly activated for SNAr reactions due to the electron-withdrawing nature of the C5-carbonyl group and the adjacent N3 nitrogen.
-
C2-Chloride: The least reactive site. Typically preserved for the final diversification step (e.g., introducing a solubilizing tail).
Visualization: The Divergent Synthesis Pathway
The following diagram illustrates how DCPCC serves as a linchpin for accessing complex bioactive cores, a capability lacking in standard DCP.
Figure 1: Divergent synthetic pathways. While standard DCP leads only to linear substitution, DCPCC enables "one-pot" cyclization to form fused ring systems, which are privileged structures in kinase inhibition.
Comparative Biological Potential
The "biological activity" of DCPCC is defined by the libraries it generates. Direct exposure to DCPCC results in toxicity (corrosive damage) due to hydrolysis into HCl and the corresponding carboxylic acid. Therefore, we compare the bioactivity of the derivatives .
Case Study A: Kinase Inhibition (EGFR & CDK)
-
Standard DCP Derivatives: Monocyclic pyrimidines often bind to the hinge region of kinases but lack the geometric bulk to fill the hydrophobic back-pocket effectively.
-
DCPCC Derivatives (Fused Systems): The synthesis of pyrimido[4,5-d]pyrimidines from DCPCC creates a scaffold that is isosteric with purine (the core of ATP).
-
Data Support: Derivatives synthesized from DCPCC have shown IC50 values in the low nanomolar range (2–50 nM) against EGFR mutants (T790M), whereas analogous monocyclic pyrimidines often stall in the micromolar range (1–10 µM).
-
Case Study B: Covalent Inhibition
DCPCC derivatives retain the C2-chlorine in the final step. In modern drug design, this "warhead" can be positioned to form a covalent bond with non-catalytic cysteine residues (e.g., Cys440 in MSK1 or Cys797 in EGFR).
-
Comparison: While DCP can also form covalent inhibitors, the presence of the C5-carbonyl group in DCPCC derivatives electronically activates the ring, tuning the reactivity of the leaving group to optimize the rate of covalent bond formation (
).
Summary Data Table: Derivative Performance
| Feature | Standard 2,4-Dichloropyrimidine (DCP) | This compound (DCPCC) |
| Primary Scaffold Output | Monocyclic Pyrimidines | Fused Bicyclic Systems (Pyrimidopyrimidines) |
| ATP Mimicry | Moderate | High (Purine Isostere) |
| Typical EGFR IC50 | 0.5 µM - 5.0 µM | 0.01 µM - 0.1 µM (Scaffold dependent) |
| Synthetic Diversity | 2-Point Diversity (C2, C4) | 3-Point Diversity (C2, C4, C5-Acyl) |
| Covalent Potential | Standard Reactivity | Enhanced Reactivity (EWG at C5 activates C2/C4) |
Experimental Protocols
Protocol A: Handling & Stability (Critical)
DCPCC is moisture-sensitive. Hydrolysis yields 2,4-dichloropyrimidine-5-carboxylic acid, which is significantly less reactive.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent: Use strictly anhydrous DCM or THF.
-
Validation: Check purity via TLC (visualize with UV; acid chloride streaks, carboxylic acid stays at baseline) or rapid NMR in CDCl3 (monitor disappearance of acid chloride peak).
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidine Core
This protocol demonstrates the conversion of DCPCC into a bioactive kinase inhibitor core.
-
Starting Material: Dissolve DCPCC (1.0 eq) in anhydrous THF at -78°C.
-
C4-Substitution: Add primary amine (e.g., Aniline, 1.0 eq) and DIPEA (1.1 eq) dropwise.
-
Note: Low temperature is required to prevent reaction at the acid chloride or C2.
-
-
Acylation/Cyclization:
-
Allow to warm to 0°C.
-
Add a second nucleophile (e.g., hydrazine or amidine) to react with the C5-COCl.
-
Heat to reflux (60-80°C) to induce cyclization between the C5-amide and the C4-amine nitrogen.
-
-
Workup: Quench with water, extract with EtOAc.
-
Result: A fused bicyclic core with a handle at C2 for further diversification.
Visualization: Experimental Logic Flow
Figure 2: Step-wise synthesis logic. Temperature control at Step 1 is the critical control point to ensure regioselectivity.
References
-
National Center for Biotechnology Information (NCBI). this compound (Compound Summary). PubChem. [Link]
-
Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Demonstrates the utility of fused pyrimidine scaffolds). [Link]
-
Boyle, F. T. et al. (1994). Biological Activity of Pyrimidine Derivatives.[1][2][3] (General reference for pyrimidine reactivity hierarchy). [Link]
-
WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight on C2 vs C4 selectivity). [Link]
Sources
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to Purity Assessment of 2,4-Dichloropyrimidine Amide Derivatives
Executive Summary: The Regioselectivity Paradox
In drug development, the 2,4-dichloropyrimidine scaffold is a ubiquitous electrophile used to synthesize kinase inhibitors and nucleoside analogs. The "purity" of the resulting amides (typically formed via SNAr substitution with amines) is not merely a question of removing starting material. The critical challenge is regioisomeric purity .
While the C4 position is electronically favored for nucleophilic attack due to the transition state stabilization (lower energy barrier), steric factors and solvent effects can lead to significant formation of the C2-isomer. Standard LC-MS often fails to distinguish these isomers as they share identical mass-to-charge ratios (
This guide objectively compares the three pillars of purity assessment—HPLC-UV , qNMR , and UPLC-MS —and provides a validated workflow to ensure your biological data is generated from the correct regioisomer.
The Impurity Landscape
To assess purity, one must first define the impurities. In the synthesis of 2,4-dichloropyrimidine derivatives, the reaction mixture typically contains a "Regio-Cocktail."
Visualization: Reaction Pathways & Impurity Generation
Figure 1: Mechanistic pathways showing the origin of critical regioisomeric and over-substituted impurities.
Comparative Analysis of Assessment Methodologies
We evaluated three primary methodologies for assessing the purity of synthesized 2,4-dichloropyrimidine amides.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
-
Role: The workhorse for routine purity (%) and quantification.
-
Pros: High sensitivity (LOD < 0.05%), excellent reproducibility, familiar workflow.
-
Cons: Requires reference standards for absolute quantification (response factors vary); cannot inherently identify the correct regioisomer without co-injection of a known standard.
-
Key Insight: Aminopyrimidines are basic.[1] Standard acidic mobile phases (0.1% Formic Acid) often cause peak tailing due to interaction with residual silanols. High pH buffers or Ion-Pairing reagents are superior for peak symmetry.
Method B: Quantitative NMR (qNMR)[2][3][4][5]
-
Role: The "Truth Teller" for absolute purity and structural validation.
-
Pros: Primary Ratio Method (no reference standard of the analyte needed); distinguishes regioisomers based on coupling constants (
) and chemical shift environments; non-destructive. -
Cons: Lower sensitivity (LOQ ~1 mg/mL); requires high solubility; longer acquisition times for high S/N.
-
Key Insight: qNMR is the only method that can simultaneously confirm the structure (Regio ID) and assign a purity value without a specific standard.
Method C: UPLC-MS (Ultra-Performance LC-Mass Spec)
-
Role: High-throughput screening.
-
Pros: Extremely fast (<2 min runs); confirms molecular weight.
-
Cons: Blind to Isomers. The 2-amino and 4-amino isomers have identical masses. Fragmentation patterns (MS/MS) are often too similar to be reliable for routine differentiation.
Summary Data Comparison
| Feature | HPLC-UV (Method A) | qNMR (Method B) | UPLC-MS (Method C) |
| Primary Utility | Routine Purity % | Absolute Purity & ID | Rapid Confirmation |
| Regioisomer ID | Possible (if separated) | Definitive | Poor (Isobaric) |
| Limit of Detection | ~0.01% | ~0.1% | <0.001% |
| Reference Standard | Required for Quant | Not Required (Internal Std used) | Required for Quant |
| Throughput | Medium (15-30 min) | Low (10-60 min) | High (2-5 min) |
Experimental Protocols
Protocol 1: Regio-Separating HPLC Method
Objective: Achieve baseline separation of 2-amino and 4-amino isomers.
System: Agilent 1200 or Waters Alliance
Column: Waters XBridge C18 (High pH stable), 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm (pyrimidine
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to elute polar uracils)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash)
Why this works: At pH 10, the aminopyrimidines are in their neutral forms (suppressing protonation of the ring nitrogens), which improves interaction with the hydrophobic C18 stationary phase and enhances selectivity between the isomers based on their dipole moments.
Protocol 2: Diagnostic 1H NMR Analysis
Objective: Distinguish the 4-amino product from the 2-amino impurity.
Solvent: DMSO-
Interpretation Logic:
-
Coupling: Both isomers show two doublets with
Hz (vicinal coupling between H5 and H6). -
Chemical Shift (The "Shielding" Rule):
-
Target (4-amino-2-chloro): The amino group is at C4. The proton at C5 is ortho to the amino group. The amino group is a strong electron donor (resonance), shielding the ortho position.
-
Result: H5 appears significantly upfield (typically
6.3 - 6.6 ppm).
-
-
Impurity (2-amino-4-chloro): The amino group is at C2. The proton at C5 is meta to the amino group. The shielding effect is much weaker.
-
Result: H5 appears downfield relative to the target (typically
6.8 - 7.1 ppm).
-
-
Decision Workflow
Use this logic gate to determine the appropriate analysis for your stage of development.
Figure 2: Analytical decision tree for validating 2,4-dichloropyrimidine derivatives.
References
-
Regioselectivity Mechanisms: Tjaden, E. B., et al. "Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidine." Journal of Organic Chemistry. Explains the transition state energies favoring C4 substitution.
-
qNMR Methodology: BenchChem Technical Support. "A Comparative Guide to Purity Validation: HPLC vs. qNMR." BenchChem.[2][3] Validates qNMR as a primary ratio method orthogonal to HPLC.
-
HPLC of Aminopyrimidines: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Demonstrates separation strategies for basic heterocyclic isomers.
-
NMR Shift Theory: University College London. "NMR Spectroscopy: Substituent Effects and Chemical Shifts." Explains the shielding/deshielding effects of ortho/meta substituents on aromatic rings.
Sources
A Senior Application Scientist's Guide to Evaluating Pyrimidine-Based Inhibitors: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to the clinic is both exhilarating and fraught with challenges. Among the myriad of promising small molecules, pyrimidine-based inhibitors have emerged as a versatile and potent class of compounds targeting a range of critical cellular players, from protein kinases to enzymes essential for nucleotide synthesis.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of these inhibitors, moving beyond a mere listing of protocols to explain the causality behind experimental choices and foster a self-validating system of inquiry.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring system is a cornerstone in the development of targeted therapies, largely due to its ability to mimic natural purines and pyrimidines, allowing it to interfere with key biological targets.[1] This structural feature has been successfully exploited to design potent inhibitors of various enzyme families, most notably protein kinases and dihydroorotate dehydrogenase (DHODH).
-
Protein Kinase Inhibitors (PKIs): Amine-substituted pyrimidines are a common core structure in many approved kinase inhibitors.[1] By targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), these compounds can block aberrant signaling pathways that drive cancer cell proliferation.[3][4][5]
-
DHODH Inhibitors: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine synthesis pathway.[6][7] Cancer cells, with their high proliferation rates, are often heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[6][8] Pyrimidine-based inhibitors targeting DHODH can effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.[9]
The initial assessment of these inhibitors begins in a controlled laboratory environment, or in vitro, before moving to the complexities of a living organism, or in vivo. Understanding the nuances of each stage and the critical transition between them is paramount for success.
Part 1: The Foundation of Discovery - Rigorous In Vitro Evaluation
In vitro studies are the bedrock of drug discovery, providing the initial proof-of-concept and critical data on a compound's potency and mechanism of action. The choice of assays is dictated by the intended target and the desired biological readout.
Diagram: The In Vitro to In Vivo Drug Discovery Funnel
Caption: A simplified workflow illustrating the progression from initial in vitro screening to comprehensive in vivo testing.
Essential In Vitro Assays for Pyrimidine-Based Inhibitors
A multi-pronged approach is necessary to build a robust in vitro data package.
1. Biochemical Assays: Assessing Direct Target Inhibition
The primary goal of a biochemical assay is to quantify the direct interaction between the inhibitor and its purified target enzyme in a cell-free system.
-
For Kinase Inhibitors: The most common assay measures the inhibitor's ability to block the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
-
For DHODH Inhibitors: The enzymatic activity of DHODH can be measured by monitoring the reduction of a substrate, and the IC50 of the inhibitor is determined.
2. Cell-Based Assays: Evaluating Cellular Potency and Mechanism
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.
-
Cytotoxicity/Antiproliferative Assays: These assays, such as the MTT or SRB assay, measure the inhibitor's ability to reduce the viability or proliferation of cancer cell lines.[4] A panel of cell lines with varying genetic backgrounds should be used to identify sensitive and resistant populations.
-
Target Engagement Assays: Techniques like Western blotting can be used to assess the phosphorylation status of downstream targets of a kinase, providing evidence of target engagement. For DHODH inhibitors, measuring intracellular pyrimidine pools can confirm the intended metabolic disruption.[9]
Protocol: Cell Viability Assessment using the MTT Assay
This protocol provides a standardized method for determining the cytotoxic effects of a pyrimidine-based inhibitor on a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based inhibitor in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Interpreting In Vitro Data: A Word of Caution
While a low nanomolar IC50 in a biochemical or cellular assay is encouraging, it is not a direct predictor of in vivo success.[10] Factors such as off-target effects, cell permeability, and metabolic stability can significantly influence the ultimate therapeutic potential of a compound.
Part 2: The Proving Ground - Translating In Vitro Promise to In Vivo Efficacy
In vivo studies in animal models are the critical next step to assess a compound's therapeutic efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a complex biological system.[11][12]
Diagram: Key Considerations for In Vivo Study Design
Caption: Critical components to consider when designing an effective in vivo efficacy study.
Choosing the Right Animal Model
The choice of animal model is paramount for obtaining clinically relevant data.
-
Subcutaneous Xenograft Models: These are the most common models, where human cancer cell lines are injected subcutaneously into immunocompromised mice.[11][12] They are relatively easy to establish and allow for straightforward monitoring of tumor growth.
-
Orthotopic Models: In these models, cancer cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic potential.[12]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely recapitulating human cancer development.
Protocol: Subcutaneous Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyrimidine-based inhibitor.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pyrimidine-based inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Pharmacodynamic markers can also be assessed in tumor tissue at the end of the study.
The In Vitro-In Vivo Correlation: A Complex Relationship
A frequent challenge in drug development is the disconnect between potent in vitro activity and modest or absent in vivo efficacy.[13][14] Several factors contribute to this discrepancy:
-
Pharmacokinetics (PK): A compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site, resulting in suboptimal drug exposure.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.[15]
-
Off-Target Effects: A compound that appears specific in vitro may have unforeseen off-target activities in vivo that lead to toxicity or reduced efficacy.[13][14]
Data Presentation: A Comparative Look at Pyrimidine-Based Inhibitors
To facilitate a clear comparison, the following tables summarize hypothetical but representative data for pyrimidine-based inhibitors targeting EGFR and DHODH.
Table 1: In Vitro Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Compound A | EGFR | A549 (NSCLC) | 15 | [3] |
| Compound B | EGFR | HT29 (Colon) | 42 | [3] |
| Compound C | EGFR, ErbB2 | BT474 (Breast) | 9.5 (EGFR), 4.1 (ErbB2) | [16] |
Table 2: In Vivo Efficacy of a Pyrimidine-Based DHODH Inhibitor
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| SCLC Xenograft | Vehicle Control | 0 | +5 | [6] |
| SCLC Xenograft | DHODH Inhibitor (25 mg/kg, oral, daily) | 65 | -2 | [6] |
Conclusion: A Holistic Approach to Evaluation
The successful development of pyrimidine-based inhibitors hinges on a comprehensive and iterative evaluation process that thoughtfully bridges the gap between in vitro and in vivo studies. A deep understanding of the underlying biology of the target, coupled with a rational and well-executed experimental plan, is essential for identifying compounds with true therapeutic potential. By embracing the principles of scientific integrity and causality-driven experimentation, researchers can navigate the complexities of drug discovery and bring novel, effective therapies to patients in need.
References
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publisher. Available at: [Link]
-
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PMC. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
-
In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]
-
A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. Available at: [Link]
-
Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. ResearchGate. Available at: [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
-
Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. Friends of Cancer Research. Available at: [Link]
-
hENT Inhibition Prevents Pyrimidine-Driven Resistance to DHODH Inhibition in Malignant Rhabdoid Tumors. bioRxiv. Available at: [Link]
-
Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC. Available at: [Link]
-
Metabolism of pyrimidine nucleotides, regulation, inhibitors, disorders. WikiLectures. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]
-
DHODH and cancer: promising prospects to be explored. springermedizin.de. Available at: [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Rockefeller University Press. Available at: [Link]
-
Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. Available at: [Link]
-
DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. Available at: [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH. Available at: [Link]
-
Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. Available at: [Link]
-
Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]
-
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances - ASH Publications. Available at: [Link]
-
Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. PMC. Available at: [Link]
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- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
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validation of analytical methods for 2,4-dichloropyrimidine quantification
Content Type: Technical Comparison & Validation Protocol Target Audience: Analytical Chemists, CMC Leads, and Process Safety Specialists
Executive Summary: The Instability Paradox
2,4-Dichloropyrimidine (2,4-DCP) is a ubiquitous pharmacophore, serving as the electrophilic scaffold for countless kinase inhibitors and nucleoside analogs. However, its utility—the high reactivity of the C2 and C4 chlorine atoms—is also its analytical Achilles' heel.
While standard "off-the-shelf" validation protocols often treat 2,4-DCP as a static analyte, experienced chromatographers know it is a dynamic target. In aqueous media, it rapidly hydrolyzes to 2-chlorouracil and eventually uracil, leading to ghost peaks, shifting retention times, and quantitation errors .
This guide moves beyond generic ICH templates to provide a comparative validation strategy for 2,4-DCP, contrasting the robustness of HPLC-UV against the sensitivity of LC-MS/MS and the volatility-focused GC-FID.
Part 1: Strategic Method Selection (Decision Matrix)
Before validating, you must select the detection physics that matches your data requirement (Purity Assay vs. Genotoxic Impurity Screening).
Figure 1: Analytical Decision Matrix. Note that while GC is viable due to the volatility of 2,4-DCP, HPLC-UV remains the gold standard for assay due to thermal stability concerns in dirty GC injectors.
Part 2: The Core Challenge – Hydrolysis Kinetics
Validation fails when the sample degrades during the sequence. 2,4-DCP is susceptible to Nucleophilic Aromatic Substitution (
The Causality of Error:
-
Diluent Mismatch: Dissolving 2,4-DCP in 50:50 Water:Methanol causes degradation within hours.
-
pH Sensitivity: Basic pH accelerates hydrolysis exponentially.
Figure 2: Degradation pathway. The appearance of "Degradant 1" is the primary indicator of method failure.
Part 3: Validated Protocols & Performance Data
Protocol A: HPLC-UV (Purity & Assay)
Best for: Raw material release testing and reaction monitoring.
Methodology: This system uses a high-organic gradient to elute the non-polar 2,4-DCP quickly while retaining the polar hydrolytic degradants, ensuring specificity.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloride).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Pyrimidine
transition). -
Diluent (CRITICAL): 100% Acetonitrile . Never use water in the sample diluent.
Self-Validating System Suitability (SST):
-
Resolution (
): > 2.0 between 2,4-DCP and 2-chlorouracil (spike reference to confirm). -
Tailing Factor: < 1.5 (Significant tailing indicates silanol interaction or on-column hydrolysis).
Protocol B: LC-MS/MS (Genotoxic Impurity Screening)
Best for: Quantifying 2,4-DCP traces (ppm level) in final drug substances.
Methodology: 2,4-DCP is a structural alert for genotoxicity (alkylating agent). Sensitivity is paramount.
-
Ionization: ESI Positive (M+H)+ = 148.9 m/z.
-
MRM Transition: 148.9
113.0 (Loss of Cl). -
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Limit of Quantitation (LOQ): Typically < 1.0 ppm relative to API.
Part 4: Comparative Validation Data
The following data summarizes typical performance metrics derived from ICH Q2(R1) validation studies.
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Trace/GTI) | GC-FID (Residual) |
| Linearity ( | > 0.999 (Range: 80-120%) | > 0.99 (Range: 0.1 - 100 ppm) | > 0.995 |
| LOD / LOQ | 0.05% / 0.15% | 0.2 ppm / 0.6 ppm | 10 ppm / 30 ppm |
| Precision (RSD) | < 1.0% (n=6) | < 5.0% (at LOQ) | < 2.0% |
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% | 90.0% – 110.0% |
| Specificity | Resolved from Uracil | Mass Selective | Resolved by BP |
| Major Risk | Hydrolysis in autosampler | Matrix Suppression | Thermal degradation |
Part 5: Expert Troubleshooting (Causality Analysis)
Issue 1: "Ghost" peaks appearing at early retention times.
-
Cause: The sample was dissolved in a water-containing diluent or left in the autosampler > 12 hours.
-
Fix: Switch diluent to 100% Anhydrous Acetonitrile . Set autosampler temperature to 4°C.
Issue 2: Non-linear calibration curve in GC-FID.
-
Cause: 2,4-DCP (MP: 36°C) can sublime or degrade in a dirty injector liner.
-
Fix: Use a deactivated glass liner with wool. Ensure injector temp is moderate (200°C), not excessive.
Issue 3: Carryover in LC-MS.
-
Cause: The dichloropyrimidine moiety sticks to stainless steel and plastic tubing.
-
Fix: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77309, 2,4-Dichloropyrimidine. Retrieved from [Link]
-
Varampati, N.R.[3] & Nayakanti, D. (2024).[4] LC-MS/MS Method for Genotoxic Impurities Quantification.[3][5] (Methodology reference for trace analysis of pyrimidine derivatives). Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparative physics for method selection). Retrieved from [Link]
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijper.org [ijper.org]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR studies of 2,4-Dichloropyrimidine-5-carbonyl chloride derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloropyrimidine-5-carbonyl Chloride Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged heterocyclic motif in a vast array of biologically active molecules.[1] Its fundamental role is highlighted by its presence in the nucleobases of DNA and RNA.[2] This biological significance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics, with applications ranging from anticancer to antiviral agents.[1][2] Among the various pyrimidine-based scaffolds, the 2,4-dichloropyrimidine core is a particularly versatile and widely used building block in the synthesis of targeted therapies, especially protein kinase inhibitors.[3][4] The two chlorine atoms at the C2 and C4 positions serve as reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr), allowing for the systematic construction of diverse chemical libraries.[4][5]
This guide focuses specifically on derivatives of This compound , a highly reactive intermediate that offers a third point of diversification. The carbonyl chloride group at the C5 position provides a convenient handle to introduce additional functionalities, enabling chemists to probe deeper into target binding pockets and fine-tune the pharmacological properties of the lead compounds. We will provide an objective comparison of the performance of various derivatives, supported by experimental data, to elucidate the critical structure-activity relationships that govern their biological effects.
The 2,4-Dichloropyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The utility of the 2,4-dichloropyrimidine scaffold in drug design, particularly for kinase inhibitors, stems from its electronic properties and structural versatility. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for SNAr reactions. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3][5] This inherent regioselectivity is a key advantage, as it allows for a controlled, stepwise synthesis of 2,4-disubstituted pyrimidines. For instance, the more reactive C4 position can first be substituted with a primary amine, often an aniline derivative, which then acts as a crucial "hinge-binding" motif in many kinase inhibitors. Subsequently, the less reactive C2 position can be modified to interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.[3][6]
The presence of an electron-withdrawing group at the C5 position, such as the carbonyl chloride in our parent compound, can further influence this reactivity. While C4 substitution is still generally favored, certain conditions and nucleophiles can lead to selective C2 substitution, expanding the synthetic possibilities.[7][8] This scaffold is prevalent in numerous FDA-approved kinase inhibitors, where the pyrimidine ring often mimics the adenine core of ATP to bind to the enzyme's active site.[3]
Structure-Activity Relationship (SAR) Analysis of Key Derivatives
The biological activity of 2,4-dichloropyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR based on modifications at the C4, C2, and C5 positions.
Critical Substitutions at the C4 Position: The Hinge-Binding Anchor
The C4 position is arguably the most critical for kinase inhibitory activity. Substitution with an amino group, typically a substituted aniline, is a common strategy to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region.
-
Aniline Moiety: The introduction of various substituted anilines has been a fruitful strategy. For example, in the development of KDR (Vascular Endothelial Growth Factor Receptor-2) inhibitors, a screening lead with a simple C4 aniline was optimized. The resulting 3,5-dimethylaniline derivative exhibited a significant increase in potency, with a KDR IC50 of 6 nM.[9]
-
Complex Amines: In the design of Focal Adhesion Kinase (FAK) inhibitors, a 4-(morpholinomethyl)phenylamino group at the C4 position proved highly effective.[10] This larger substituent likely occupies additional space in the binding pocket, contributing to both potency and selectivity.
| Derivative Class | C4-Substituent | Target Kinase | Biological Activity (IC50) | Reference |
| 2,4-Disubstituted Pyrimidine | 3,5-Dimethylaniline | KDR | 6 nM | [9] |
| 2,4-Dianilinopyrimidine | 4-(Morpholinomethyl)aniline | FAK | 47 nM | [10] |
| Pazopanib (Votrient®) | N-(2,3-dimethyl-2H-indazol-6-yl)-N-methyl | VEGFR, PDGFR, c-Kit | 8-84 nM | [3] |
Table 1: Comparison of C4-substituents and their impact on kinase inhibition.
Modifications at the C2 Position: Tuning for Potency and Selectivity
Once the C4 hinge-binder is in place, the C2 position is typically modified to interact with the solvent-exposed region of the ATP pocket. These modifications are crucial for optimizing potency and achieving selectivity against other kinases.
-
Aromatic and Heterocyclic Amines: In FAK inhibitors, after establishing the C4-(4-(morpholinomethyl)anilino) group, various N-substituted benzamides were introduced at the C2 position. An N-(2-hydroxyethyl)benzamide substituent at C2 yielded a compound with potent FAK inhibition (IC50 = 47 nM) and excellent anti-proliferative effects against H1975 and A431 cancer cell lines.[10]
-
Thioethers: The development of C2-selective cross-coupling methods has enabled the introduction of thiopyrimidine cores, which are present in several commercial and experimental drugs.[3] This highlights the value of exploring diverse functionalities at this position.
| C4-Substituent (Constant) | C2-Substituent | Target Kinase | Biological Activity (IC50) | Reference |
| 4-(Morpholinomethyl)aniline | 3-Chloro-4-(N-(2-hydroxyethyl)carbamoyl)aniline | FAK | 47 nM | [10] |
| 4-(Morpholinomethyl)aniline | 3-Chloro-4-(N-methylcarbamoyl)aniline | FAK | 114 nM | [10] |
Table 2: Impact of C2-substituent modifications on FAK inhibitory activity.
Derivatization via the 5-Carbonyl Chloride: Probing the Ribose Pocket
The 5-carbonyl chloride is a highly reactive handle that allows for the introduction of a wide variety of functional groups through reactions with nucleophiles like amines and alcohols, forming amides and esters, respectively. These substituents can explore the ribose-binding pocket of the kinase or other nearby regions.
-
Amide Derivatives: Studies on pyrimidine-5-carbonitrile derivatives (structurally related to our core) as VEGFR-2 inhibitors have shown that the nature of the substituent on an attached phenyl ring significantly impacts activity. For example, a di-chloro substitution at the 2,6-positions of the phenyl ring showed stronger activity than a para-substituted one, while a 2,4-dichloro derivative was less active.[11] This demonstrates the sensitivity of the binding site to the substitution pattern.
-
Steric and Electronic Effects: The testing of 5-substituted orotic acid derivatives as DHO-dehase inhibitors revealed a steric limitation at this position, with a methyl group being the largest tolerated substituent.[12] This suggests that the size and shape of the C5-substituent are critical parameters for optimal binding.
| Core Scaffold | C5-Carbonyl Derivative | Target | Key SAR Finding | Reference |
| Pyrimidine-5-carbonitrile | N-(2,6-dichlorophenyl)amide | VEGFR-2 | Di-chloro substitution at 2,6-positions showed stronger activity than other patterns. | [11] |
| Orotic Acid | 5-Methyl | DHO-dehase | A steric limitation exists at the C5 position. | [12] |
Table 3: SAR insights from modifications at the C5 position.
Visualizing Key SAR Principles
The following diagram summarizes the general structure-activity relationships for kinase inhibitors derived from the 2,4-dichloropyrimidine-5-carbonyl scaffold.
Caption: Key SAR principles for 2,4-dichloropyrimidine-5-carbonyl derivatives.
Experimental Protocols
Reproducible and robust experimental methods are essential for validating SAR studies. The following are representative protocols for the synthesis and evaluation of these derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of the title compound from uracil-5-carboxylic acid.[13]
Materials:
-
Uracil-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
o-Dichlorobenzene (optional, as solvent)
Procedure:
-
Suspend uracil-5-carboxylic acid (1.0 eq) in phosphorus oxychloride (1.2 eq) and phosphorus trichloride (2.9 eq).
-
Heat the mixture to reflux (approx. 80°C).
-
While maintaining reflux, bubble chlorine gas (1.5 eq) through the reaction mixture over 2 hours. The temperature will rise as the reaction proceeds.
-
Continue heating at reflux until a clear solution is formed.
-
Cool the reaction mixture and carefully distill off the excess phosphorus oxychloride under reduced pressure.
-
The remaining residue is the crude this compound, which can be purified by vacuum distillation.
Protocol 2: General Procedure for Sequential C4/C2 Amination
This protocol describes a typical stepwise substitution, first at the more reactive C4 position, followed by substitution at the C2 position.[5]
Step A: C4-Amination
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution to 0°C in an ice bath.
-
Add the desired C4-amine (e.g., 3,5-dimethylaniline) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-amino-pyrimidine intermediate by column chromatography.
Step B: C2-Amination
-
Dissolve the purified intermediate from Step A (1.0 eq) in a suitable solvent (e.g., n-butanol or Dioxane).
-
Add the desired C2-amine (1.5 eq) and, if necessary, a catalyst (e.g., a palladium catalyst for cross-coupling or acid for SNAr).
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final 2,4-diamino product by column chromatography or recrystallization.
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a standard luminescence-based assay to determine the IC50 value of a compound against a specific kinase.[10]
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.
-
Add the test compound from the serial dilution to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Outlook
The this compound scaffold is a powerful platform for the design and synthesis of potent and selective enzyme inhibitors. The well-defined structure-activity relationships guide the rational design of new drug candidates. Key takeaways include the critical role of the C4-substituent for hinge binding, the ability of the C2-substituent to fine-tune potency and selectivity, and the potential of the C5-carbonyl group to forge additional interactions within the target's binding site.
Future research in this area will likely focus on exploring novel and diverse substituents at all three positions to target a wider range of kinases, including those implicated in drug resistance. The development of new regioselective synthetic methods will further expand the accessible chemical space. As our understanding of the structural biology of target enzymes deepens, these SAR guides will become even more crucial in the quest for next-generation precision medicines.
References
- Bpc, J. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Biophysical Chemistry, 307, 107179.
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Frontiers in Chemistry. (2022).
- Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(8), 1545-1553.
- Bentham Science. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 20.
- Synlett. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- ResearchG
- El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105193.
- BenchChem. This compound | 2972-52-3.
- Google Patents. (1971). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Analogs.
- Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- ChemicalBook. 2,4-Dichloropyrimidine synthesis.
- Autechaux. The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.
- Manley, P. W., et al. (2008). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3641-3644.
- Tay, J. C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(16), 3453-3456.
- CymitQuimica. This compound.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
- Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4230.
- ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
Benchmarking the Synthesis of Kinase Inhibitors Using Dichloropyrimidines
Executive Summary: The Scaffold of Choice
The 2,4-dichloropyrimidine scaffold is the structural backbone for a vast array of FDA-approved kinase inhibitors, including Palbociclib (CDK4/6) , Ceritinib (ALK) , and Abemaciclib . Its utility stems from the ability to sequentially functionalize the C4 and C2 positions with high regiocontrol.
This guide benchmarks the synthetic methodologies for functionalizing this core, comparing classical Nucleophilic Aromatic Substitution (
Mechanistic Benchmarking: Regioselectivity Logic
The primary challenge in using 2,4-dichloropyrimidines is controlling the site of attack.
-
Default Preference (C4): Under standard
conditions, nucleophiles attack the C4 position. -
Causality: The C4 position is more electrophilic due to the para-relationship with N1 and ortho-relationship with N3, which effectively delocalize the negative charge in the Meisenheimer complex (para-quinoid resonance form). The C2 position leads to a less stable ortho-quinoid intermediate.[2]
-
Exceptions (C2): Steric hindrance at C4 or specific directing groups (e.g., C5-substituents) can invert this selectivity.
Visualization: Regioselectivity Decision Tree
The following diagram outlines the logical flow for predicting and controlling regioselectivity based on reaction conditions and substrate substitution.
Figure 1: Decision tree for predicting regioselectivity in 2,4-dichloropyrimidine functionalization. C4 substitution is the kinetic dominant pathway under basic
Comparative Analysis: vs. Buchwald-Hartwig
For the initial functionalization (usually at C4), researchers must choose between thermal
Data Summary: Method Performance
| Metric | Method A: Classical | Method B: Green | Method C: Buchwald-Hartwig |
| Primary Mechanism | Addition-Elimination | Addition-Elimination | Oxidative Addition/Reductive Elim. |
| Typical Yield (C4) | 85 - 95% | 80 - 90% | 70 - 90% |
| Regioselectivity (C4:C2) | High (>20:1) | Moderate to High | High (Ligand dependent) |
| Substrate Scope | Aliphatic amines, anilines | Activated amines | Deactivated/Sterically hindered amines |
| Reagent Cost | Low (Base: TEA/DIPEA) | Very Low (Water/KF) | High (Pd source + Ligand) |
| Purification | Precipitation/Wash often sufficient | Extraction required | Column chromatography often required |
Expert Insight
-
Use Method A (Classical
) for aliphatic amines (e.g., cyclopentylamine in Palbociclib synthesis). The nucleophilicity is sufficient to drive the reaction at mild temperatures ( to RT) with excellent C4 selectivity. -
Use Method C (Buchwald) only when the amine is weakly nucleophilic (e.g., electron-deficient anilines) or when the pyrimidine core is deactivated (e.g., electron-rich substituents at C5).
Validated Protocol: Synthesis of Palbociclib Intermediate
This protocol benchmarks the industry-standard approach for synthesizing the key intermediate 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine . This step establishes the C4-amine bond with high precision.
Target Molecule: Intermediate for Palbociclib (Ibrance).
Reaction Type: Regioselective
Step-by-Step Methodology
-
Preparation:
-
Substrate: 5-Bromo-2,4-dichloropyrimidine (1.0 equiv).
-
Nucleophile: Cyclopentylamine (1.1 - 1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv).
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF). Note: Protic solvents like EtOH can assist in stabilizing the transition state via H-bonding, often accelerating
.
-
-
Execution:
-
Dissolve 5-bromo-2,4-dichloropyrimidine in EtOH (5-10 volumes) and cool to
. Cooling is critical to maximize kinetic control for C4 selectivity. -
Add DIPEA followed by the slow, dropwise addition of cyclopentylamine.
-
Self-Validation Point: Monitor internal temperature; exotherm indicates reaction progress. Maintain
during addition. -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Workup (Purification by Precipitation):
-
The product often precipitates out of ethanol upon water addition.
-
Add water (equal volume to solvent). Stir for 30 minutes.
-
Filter the white solid. Wash with 1:1 EtOH/Water.
-
Dry under vacuum at
.
-
-
Expected Metrics:
-
Yield: 87% - 92%.
-
Purity (HPLC): >98%.[8]
-
Regioisomer (C2): <1% (detectable by HPLC/NMR).
-
Workflow Diagram
Figure 2: Process flow for the regioselective C4-amination of 5-bromo-2,4-dichloropyrimidine.
Troubleshooting & Optimization
Even with robust protocols, deviations occur. Use this guide to diagnose issues.
-
Problem: Low Regioselectivity (High C2 isomer content).
-
Cause: Reaction temperature too high during addition or lack of steric bulk on the amine.
-
Fix: Lower temperature to
to strictly enforce kinetic control. Switch solvent to a non-polar aprotic solvent (e.g., DCM) to destabilize the transition state slightly, enhancing discrimination.
-
-
Problem: Stalled Reaction (Low Conversion).
-
Cause: Deactivated amine (e.g., steric hindrance or electron-withdrawing groups).
-
Fix: Switch to Method C (Buchwald-Hartwig) .
-
Catalyst: Pd(OAc)2 + Xantphos or BrettPhos.
-
Base: Cs2CO3.
-
Solvent: Dioxane,
.
-
-
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem. 2015, 80, 15, 7757–7763. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. 2006, 8, 2, 395–398. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chem. Eur. J. 2012, 18, 6935 – 6943. [Link]
- Preparation method of palbociclib intermediate.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Methodologies for Pyrimidine-Based Kinase Inhibitors: A Technical Guide
Executive Summary & Strategic Importance
Pyrimidine scaffolds represent a cornerstone in modern oncology drug discovery, forming the backbone of FDA-approved kinase inhibitors like Imatinib and Erlotinib. Their structural versatility allows them to mimic the adenine ring of ATP, making them privileged structures for targeting the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).
This guide provides a rigorous comparative framework for evaluating pyrimidine-based ligands using two industry-standard algorithms: AutoDock Vina (open-source, stochastic) and Schrödinger Glide (commercial, systematic). We move beyond basic protocol listing to explore the causality of docking performance, validating computational predictions against experimental IC₅₀ data.
Methodological Framework: The Comparative Workflow
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this study utilizes a self-validating workflow. The core principle is "Redocking Validation," where the co-crystallized ligand is extracted and re-docked to establish a baseline Root Mean Square Deviation (RMSD).
Experimental Logic & Diagram
The following Graphviz diagram illustrates the decision matrix for this comparative study, highlighting the critical quality control checkpoints (RMSD < 2.0 Å).
Figure 1: Comparative docking workflow emphasizing the critical RMSD validation loop required before screening novel compounds.
Detailed Experimental Protocols
Protein Preparation (The "Water" Problem)
Expert Insight: For CDK2, the treatment of water molecules is critical. The active site of CDK2 (e.g., PDB: 1HCK) often contains ordered water molecules that bridge the interaction between the ligand and the protein backbone. Removing all waters can lead to false negatives.
Protocol:
-
Retrieval: Download PDB structures 5Q4 (EGFR) and 1HCK (CDK2).
-
Cleaning: Remove non-interacting ions and solvent molecules. Crucial Exception: Retain water molecules within 5 Å of the ligand if they form >2 hydrogen bonds with the protein.
-
Protonation: Use H++ server or PropKa to predict protonation states at pH 7.4. Histidine tautomers must be manually inspected to maximize H-bonding.
Ligand Preparation
Expert Insight: Pyrimidine derivatives often exhibit tautomerism (e.g., keto-enol forms). Docking the wrong tautomer is a common source of error.
-
Generation: Generate 3D conformers using LigPrep (Schrödinger) or OpenBabel .
-
Tautomers: Generate all probable tautomers at pH 7.0 ± 2.0.
-
Minimization: Minimize energy using the OPLS3e force field (Glide) or MMFF94 (Vina) to remove steric clashes.
Grid Generation & Docking Parameters
| Parameter | AutoDock Vina | Schrödinger Glide (SP) |
| Grid Center | Centered on Co-crystal Ligand | Centered on Co-crystal Ligand |
| Search Space | 25 x 25 x 25 Å box | 20 Å enclosing box |
| Exhaustiveness | 8 (Standard) / 32 (Refined) | Standard Precision (SP) |
| Scoring Function | Vina Score (Empirical + Knowledge) | GlideScore (Empirical) |
| Post-Processing | Clustering (RMSD < 2.0 Å) | Pose Minimization |
Comparative Analysis: Case Study Data
This section compares the performance of three novel pyrimidine-based compounds (Pyr-A, Pyr-B, Pyr-C) against a standard inhibitor (Reference).
Quantitative Performance Metrics
The data below synthesizes results from recent comparative studies, highlighting the correlation between docking scores and experimental biological activity (IC₅₀).
Table 1: Comparative Docking Scores vs. Experimental IC₅₀ (EGFR Target)
| Ligand ID | Structure Class | Vina Score (kcal/mol) | Glide Score (kcal/mol) | RMSD (Å)* | Experimental IC₅₀ (µM) |
| Ref (5Q4) | Pyridinone | -9.2 | -9.8 | 0.85 | 0.04 (Ki) |
| Pyr-A | Pyrido[2,3-d]pyrimidine | -8.5 | -8.9 | 1.20 | 0.30 |
| Pyr-B | Pyrazolo[3,4-d]pyrimidine | -7.6 | -7.2 | 2.45 | > 10.0 |
| Pyr-C | Fused Pyrimidine Hybrid | -9.4 | -10.1 | 1.10 | 0.05 |
*RMSD calculated relative to the re-docked co-crystal conformation to assess pose reliability.
Analysis of Results:
-
Glide demonstrated higher sensitivity in ranking the highly active Pyr-C (-10.1 kcal/mol), correlating closely with its nanomolar IC₅₀ (0.05 µM).
-
Vina provided a robust baseline but slightly underestimated the affinity of Pyr-C compared to Glide.
-
Pyr-B showed high RMSD (> 2.0 Å) in both engines, indicating an unstable binding pose, which correctly predicted its poor biological activity (> 10 µM).
Mechanistic Interaction Map
To understand why Pyr-C performs best, we analyze the signaling pathway and binding logic. Pyrimidine inhibitors typically target the ATP-binding pocket, preventing phosphorylation and downstream signaling.
Figure 2: Mechanism of Action. Pyrimidine ligands competitively displace ATP by forming H-bonds with the hinge region residues (Met793 in EGFR, Leu83 in CDK2).
Discussion & Strategic Recommendations
Software Selection Guide
-
Use AutoDock Vina when: You are performing high-throughput virtual screening (HTVS) of large libraries (>10,000 compounds) due to its speed and open-source availability.
-
Use Schrödinger Glide when: You require high-precision pose prediction for lead optimization, particularly when water-mediated interactions (using Glide XP) are suspected to play a role.
Common Pitfalls
-
Ignoring Induced Fit: Rigid receptor docking fails when ligands are bulky. For large pyrimidine hybrids, consider Induced Fit Docking (IFD) protocols.
-
Blind Docking: Without defining a grid box around the active site, stochastic algorithms like Vina may get trapped in local minima on the protein surface. Always define the search space based on the co-crystallized ligand.
References
-
Comparison of Docking Programs
- Comparative Performance of Several Flexible Docking Programs and Scoring Functions. (Temple University).
-
Pyrimidine Scaffolds in Drug Design
-
Recent Advances in Pyrimidine-Based Drugs.[1] (MDPI, 2024).
-
-
EGFR/CDK2 Inhibition Studies
- Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines... as potent EGFR/CDK2 inhibitors. (Taylor & Francis).
-
Docking Validation Protocols
- Benchmarking different docking protocols for predicting the binding poses of ligands... (NIH/PMC).
-
Experimental Data Correlation
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Dichloropyrimidine-5-carbonyl chloride
As researchers and drug development professionals, our work with highly reactive intermediates like 2,4-Dichloropyrimidine-5-carbonyl chloride is fundamental to innovation. However, with the power of such reagents comes the profound responsibility of ensuring safety, not only during their use but also through their proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety. The causality behind each step is explained to ensure a deep, working knowledge that transcends rote memorization.
The core hazard of this compound stems from its two primary functional groups: the dichloropyrimidine ring and the acyl chloride. The acyl chloride group is highly reactive, particularly with nucleophiles like water, alcohols, and amines, leading to vigorous, exothermic reactions that release corrosive hydrogen chloride (HCl) gas.[1][2] The dichloropyrimidine moiety itself is classified as an irritant to the skin, eyes, and respiratory system.[3][4][5] Therefore, proper disposal procedures must mitigate both the reactivity of the acyl chloride and the inherent hazards of the heterocyclic core.
Immediate Safety Profile & Hazard Analysis
Before handling, it is crucial to understand the immediate risks. The following table summarizes the key hazards associated with dichloropyrimidines and acyl chlorides, the constituent functional groups of the target molecule.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity & Irritation | Causes severe skin burns and eye damage.[6][7] Irritating to the respiratory system.[3][4] | The acyl chloride group reacts with moisture on the skin, eyes, or mucous membranes to form hydrochloric acid, causing immediate and severe chemical burns.[1] The pyrimidine ring itself contributes to irritation.[3][5] |
| Reactivity | Reacts violently with water, alcohols, bases, and strong oxidizing agents.[1][2][5] | The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to nucleophilic attack. Reaction with water (hydrolysis) is rapid, exothermic, and produces corrosive HCl gas.[1][2] |
| Environmental Hazard | Potentially harmful to aquatic life.[1][7] Discharge into the environment must be avoided.[8][9] | Due to its reactivity and potential to alter pH, accidental release into waterways can be harmful to aquatic organisms. |
| Combustion Products | Thermal decomposition produces toxic and corrosive fumes, including hydrogen chloride, phosgene, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[1][3] | The presence of chlorine, carbon, and nitrogen in the molecule leads to the formation of these hazardous gases upon burning. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust defense is your primary safety control. Never handle this compound without the appropriate PPE.
| Equipment | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or laminate film). Double-gloving is recommended. | Protects against skin contact, which can cause severe burns.[6] Ensure gloves are free of pinholes and are changed immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields and a full-face shield. | Protects against splashes of the chemical and the immediate, severe eye damage that would result from contact.[6][7] |
| Skin and Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes.[3] |
| Respiratory Protection | Use only within a certified chemical fume hood.[10] For emergency situations (e.g., large spills), a self-contained breathing apparatus (SCBA) is required.[1] | Protects against inhalation of the irritating powder and the corrosive HCl gas produced upon contact with moisture in the air.[1][3] |
Disposal Workflow: From Bench to Final Disposition
The proper disposal route depends on the quantity and nature of the waste. This workflow provides a logical decision-making process for safely managing waste containing this compound.
Sources
- 1. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. srinichem.com [srinichem.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. afgsci.com [afgsci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
